4-Amino-2,5-difluorophenol hydrochloride
Description
BenchChem offers high-quality 4-Amino-2,5-difluorophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,5-difluorophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2,5-difluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUJJNIXMAVTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-39-7 | |
| Record name | Phenol, 4-amino-2,5-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: 4-Amino-2,5-difluorophenol Hydrochloride
CAS Number: 1314406-39-7 (Hydrochloride Salt) | CAS Number: 120103-19-7 (Free Base)
Executive Summary & Chemical Identity
4-Amino-2,5-difluorophenol hydrochloride is a specialized fluorinated intermediate critical to modern medicinal chemistry. Unlike its non-fluorinated or chlorinated analogs (often used in agrochemicals), this compound is primarily utilized in the synthesis of high-potency pharmaceutical agents, particularly kinase inhibitors and modulators of the unfolded protein response (UPR).
The incorporation of the 2,5-difluoro motif serves a dual purpose in drug design:
-
Metabolic Blocking: The fluorine atoms at the 2 and 5 positions block metabolic hydroxylation sites on the phenyl ring, extending the half-life of the final drug candidate.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol (and the amine), altering hydrogen bond donor/acceptor capabilities in the target binding pocket.
Physicochemical Profile[1][2][3][4][5]
| Property | Specification | Notes |
| IUPAC Name | 4-Amino-2,5-difluorophenol hydrochloride | |
| Molecular Formula | C₆H₆ClF₂NO | Salt form includes HCl |
| Molecular Weight | 181.57 g/mol | Free Base: 145.11 g/mol |
| Appearance | Off-white to pale grey/brown solid | Darkens upon oxidation (formation of quinone imines) |
| Solubility | Soluble in DMSO, Methanol, Water | Free base has poor water solubility; HCl salt improves it. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Highly hygroscopic and air-sensitive. |
Synthetic Architecture & Manufacturing
The synthesis of 4-Amino-2,5-difluorophenol hydrochloride requires strict regiochemical control to ensure the amino group is introduced para to the hydroxyl group. The most robust industrial route utilizes a protection-nitration-reduction sequence.
The "Protected Phenol" Route
Direct nitration of 2,5-difluorophenol often yields a mixture of isomers and oxidation byproducts. The "Protected Phenol" strategy is the industry standard for high-purity (>98%) synthesis.
Step-by-Step Protocol:
-
Protection: 2,5-Difluorophenol is reacted with benzyl bromide (
) and potassium carbonate ( ) in DMF to form the benzyl ether. This protects the phenol from oxidation during nitration. -
Regioselective Nitration: The benzyl ether is treated with nitric acid (
) in acetic acid. The steric bulk of the benzyl group and the directing effects of the fluorine atoms favor nitration at the 4-position. -
Concomitant Reduction & Deprotection: The 4-nitro-2,5-difluorobenzyloxy intermediate undergoes hydrogenation using Pd/C (10% loading) in Methanol.
-
Mechanism:[1] The Pd/C catalyst facilitates both the reduction of the nitro group (
) and the hydrogenolysis of the benzyl ether ( ) in a single pot.
-
-
Salt Formation: The resulting free amine is immediately treated with anhydrous HCl in diethyl ether or dioxane to precipitate the stable hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: The "Protected Phenol" synthesis pathway ensures regioselectivity and minimizes oxidative degradation.
Applications in Drug Discovery
The 4-amino-2,5-difluorophenol moiety is a "privileged scaffold" in medicinal chemistry.
IRE1 Activity Modulators
Research indicates this compound is a precursor for Phenoxypyridylpyrimidine derivatives , which modulate the Inositol-Requiring Enzyme 1 (IRE1) pathway.[2]
-
Mechanism: IRE1 is a stress sensor in the Endoplasmic Reticulum (ER). Inhibiting or modulating this pathway is a therapeutic strategy for multiple myeloma and other cancers driven by high secretory loads.
-
Role of Fluorine: The difluoro substitution on the phenol ring increases the acidity of the hydroxyl group (approx. pKa 7.5 vs. 10 for phenol), enhancing its ability to serve as a hydrogen bond donor in the kinase "hinge region."
Bioisosteric Replacement
In Lead Optimization, this scaffold is often used to replace:
-
4-Aminophenol: To block metabolic Phase I oxidation (quinonimine formation) and reduce hepatotoxicity risks.
-
3-Fluoro-4-aminophenol: To fine-tune lipophilicity (
) and blood-brain barrier (BBB) penetration.
Handling, Stability & QC Protocol
The free base of 4-amino-2,5-difluorophenol is notoriously unstable in air. The hydrochloride salt is the only recommended form for storage, yet it still requires rigorous handling protocols.
The "Self-Validating" QC Logic
Visual inspection is the first line of defense.
-
Pass: White to off-white crystalline powder.
-
Fail: Pink, purple, or dark brown discoloration indicates oxidation of the amine to a quinoid species. Do not use degraded material for synthesis , as quinoids act as radical scavengers and will inhibit subsequent metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).
Handling Decision Tree
Figure 2: Quality Control and Handling Decision Tree to prevent hydrolytic and oxidative degradation.
References
-
ChemicalBook. (2025).[2] 4-Amino-2,5-difluorophenol Product Description & Synthesis. Retrieved from
-
BenchChem. (2024). 4-Amino-2,5-difluorophenol hydrochloride CAS 1314406-39-7 Data. Retrieved from
-
PubChem. (2025).[3] 4-Amino-2,5-difluorophenol (Compound Summary). Retrieved from
-
Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from
-
ChemScene. (2025). Product Analysis: 4-Amino-2,5-difluorophenol. Retrieved from [4]
Sources
4-Amino-2,5-difluorophenol hydrochloride structure
Technical Monograph: 4-Amino-2,5-difluorophenol Hydrochloride
Executive Summary
4-Amino-2,5-difluorophenol hydrochloride (CAS: 1314406-39-7 for salt; 120103-19-7 for free base) is a high-value fluorinated aniline derivative serving as a critical scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the specific 2,5-difluoro substitution pattern, which imparts metabolic stability against oxidative defluorination and modulates the pKa of the phenolic hydroxyl group. This compound is most notably recognized as the key pharmacophore builder for Lucitanib (E-3810) , a dual VEGFR/FGFR inhibitor, and is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs) due to its orthogonal functional handles (amine and phenol).
Structural Characterization & Physiochemical Profile
The molecule features a "push-pull" electronic system where the electron-donating hydroxyl (-OH) and amino (-NH2) groups are electronically modulated by the electron-withdrawing fluorine atoms.[1]
Electronic & Steric Architecture
-
Fluorine Effect: The fluorine atoms at positions 2 and 5 exert a strong inductive effect (-I), lowering the pKa of the phenolic proton compared to non-fluorinated aminophenols. This increases the acidity, often enhancing binding affinity in hydrogen-bond-driven pockets (e.g., kinase hinge regions).[1]
-
Metabolic Blockade: The 2,5-substitution pattern effectively blocks the positions ortho and para to the activating groups, preventing Phase I metabolic hydroxylation by Cytochrome P450 enzymes.
-
Salt Bridge Stability: The hydrochloride salt form protonates the amine (
), significantly improving water solubility and preventing the rapid oxidation ("browning") typical of free aminophenols.
Key Properties Table
| Property | Value / Description | Note |
| Formula | HCl Salt | |
| Molecular Weight | 181.57 g/mol | Free base: 145.11 g/mol |
| Appearance | White to off-white crystalline solid | Free base oxidizes to brown |
| Solubility | Soluble in Water, DMSO, Methanol | Salt form enables aqueous handling |
| pKa (Phenol) | ~7.8 (Predicted) | Lower than phenol (9.[1]95) due to F-substitution |
| Melting Point | >250°C (Decomposes) | Characteristic of ionic lattice |
| H-Bond Donors | 3 ( | Critical for crystal packing |
Synthetic Methodology
The synthesis of 4-amino-2,5-difluorophenol hydrochloride typically proceeds via the nitration of the commercially available 2,5-difluorophenol, followed by catalytic hydrogenation.[1]
Reaction Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway from commercial precursors to the stable hydrochloride salt.
Detailed Protocol
Step 1: Regioselective Nitration
-
Rationale: The hydroxyl group is a strong ortho/para director.[1] With the 2- and 5-positions blocked by Fluorine, the 4-position (para to OH) is electronically favored over the 6-position (sterically hindered by OH and ortho-F).[1]
-
Procedure:
-
Dissolve 2,5-difluorophenol (1.0 eq) in concentrated
at 0°C. -
Dropwise add fuming
(1.05 eq) maintaining internal temp <5°C. Caution: Exothermic. -
Stir for 1 hour at 0°C.
-
Pour onto crushed ice. The yellow precipitate (4-nitro-2,5-difluorophenol) is filtered and washed with cold water.[1]
-
Step 2: Catalytic Reduction & Salt Formation
-
Rationale: Pd/C is preferred over Fe/HCl to avoid metal contamination in pharmaceutical intermediates.[1] Immediate acidification prevents air oxidation.[1]
-
Procedure:
-
Suspend the nitro intermediate in Methanol under
.[1] -
Add 10% Pd/C (5 wt% loading).
-
Purge with
(balloon pressure is sufficient) and stir at RT for 4-6 hours. -
Critical Step: Filter through Celite under
atmosphere. Do not let the filtrate stand in air. -
Immediately add 4M HCl in Dioxane (1.2 eq) to the filtrate.
-
Concentrate or add Diethyl Ether to precipitate the white hydrochloride salt.[1]
-
Medicinal Chemistry Utility
The 4-amino-2,5-difluorophenol moiety acts as a bioisostere for traditional aminophenols but with superior pharmacokinetic properties.[1]
Mechanism of Action in Kinase Inhibitors
In the context of Lucitanib (VEGFR inhibitor), this moiety binds to the kinase hinge region.
-
H-Bond Donor: The phenol -OH forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge residue (often Asp or Glu).[1]
-
H-Bond Acceptor/Donor: The amine (as part of an amide linkage in the final drug) interacts with the gatekeeper residues.[1]
-
Fluorine Shield: The fluorine at C2 and C5 prevents metabolic oxidation, extending the drug's half-life (
).[1]
Structural Logic Diagram (DOT)
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Handling, Stability & Quality Control
Storage:
-
Store at -20°C under Argon/Nitrogen.
-
Hygroscopic: The HCl salt will absorb moisture; handle in a desiccated environment.[1]
Quality Control (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Note: Acidic mobile phase is required to keep the amine protonated and prevent peak tailing.
-
Detection: UV at 210 nm and 254 nm.[1]
Safety:
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Specific Note: Fluorinated anilines can be toxic if absorbed; wear double nitrile gloves.[1]
References
-
Synthesis of Lucitanib Intermediate: Process for the preparation of 6-(quinolin-4-yloxy)-1-naphthoic acid derivatives.[1] World Intellectual Property Organization.[1] Patent WO2008110611.[1] (Describes the use of the aminophenol intermediate). [1]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Mechanistic grounding for F-substitution).
-
Product Characterization (Free Base): 4-Amino-2,5-difluorophenol.[1] Sigma-Aldrich / Merck KGaA. (Physical data and safety sheets). [1]
-
Nitration Methodologies: "Nitration of Phenols." Organic Syntheses, Coll. Vol. 2, p.175. (General protocol adaptation for nitrophenols). [1]
Sources
4-Amino-2,5-difluorophenol hydrochloride physical properties
Executive Summary
4-Amino-2,5-difluorophenol hydrochloride is a specialized fluorinated building block critical to the synthesis of bioactive small molecules, particularly kinase inhibitors and protein degraders (PROTACs).[1] Its structural core—a phenol ring substituted with an amine and two fluorine atoms—offers unique bioisosteric properties, including metabolic stability and modulated lipophilicity.
However, the compound presents significant handling challenges. The electron-rich aniline moiety is prone to oxidation, necessitating its storage as a hydrochloride salt.[1] This guide provides a definitive technical analysis of its physical properties, stability mechanisms, and standardized protocols for its use in drug development workflows.
Chemical Identity & Structural Analysis
The hydrochloride salt is the preferred commercial form due to the instability of the free base (4-Amino-2,5-difluorophenol).[1] Researchers must distinguish between these two forms to calculate stoichiometry accurately.
Comparative Identity Table[1]
| Feature | Hydrochloride Salt (Target) | Free Base (Parent) |
| CAS Number | 1314406-39-7 | 120103-19-7 |
| Formula | C₆H₆ClF₂NO | C₆H₅F₂NO |
| Mol. Weight | 181.57 g/mol | 145.11 g/mol |
| Appearance | Off-white to grey crystalline solid | Brown/Purple solid (rapidly oxidizes) |
| Storage | -20°C, Hygroscopic, Inert Gas | -20°C, Light Sensitive, Inert Gas |
| SMILES | Oc1cc(F)c(N)cc1F.Cl | Oc1cc(F)c(N)cc1F |
Electronic Structure & Fluorine Effect
The strategic placement of fluorine atoms at the 2- and 5-positions exerts a strong electron-withdrawing effect (-I effect).[1] This lowers the pKa of the phenolic hydroxyl group compared to non-fluorinated analogues, enhancing its acidity and potential for hydrogen bonding interactions in active sites.
Figure 1: Stability & Reactivity Workflow. The diagram illustrates the necessity of the salt form to prevent oxidative degradation pathways common to electron-rich anilines.[1]
Physical & Thermodynamic Properties[2][3][4]
Solubility Profile
The hydrochloride salt exhibits distinct solubility behavior compared to the free base.[1] It is highly polar, necessitating specific solvent systems for reactions.
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |
| Water | Moderate to High | Low | Salt dissociates; acidic pH generated.[1] |
| DMSO | High (>50 mg/mL) | High | Preferred solvent for stock solutions. |
| Methanol | High | Moderate | Good for transfer/dissolution.[1] |
| DCM/Chloroform | Negligible | Moderate | Salt is insoluble in non-polar organics.[1] |
| Ethyl Acetate | Low | Moderate | Used for extraction after neutralization. |
Thermal Properties[1][5]
-
Melting Point (HCl Salt): Not experimentally established in public indices; typically decomposes >200°C without distinct melting.
-
Melting Point (Free Base): ~140–150°C (Lit. varies by purity).
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of atmospheric moisture leads to clumping and accelerated hydrolysis/oxidation.[1]
Handling, Stability & Storage Protocols
The "Pink/Brown" Indicator
Trustworthiness Check: Pure 4-Amino-2,5-difluorophenol hydrochloride should be off-white or pale grey.[1] A distinct pink, purple, or dark brown coloration indicates the presence of oxidation products (quinone imines or polymerized species).
-
Action: If the solid is dark brown, recrystallization is required before sensitive catalytic steps.
Storage Requirements[1]
-
Temperature: Store at -20°C .
-
Atmosphere: Strictly under Argon or Nitrogen .[1]
-
Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).[1]
Experimental Protocols
Protocol A: Free Base Liberation (In Situ)
Objective: To generate the reactive free amine species for nucleophilic substitution or coupling reactions without isolating the unstable solid.[1]
-
Dissolution: Suspend 1.0 eq of 4-Amino-2,5-difluorophenol HCl in the reaction solvent (e.g., DMF, DMSO, or MeOH).
-
Neutralization: Add 1.1–1.2 eq of a tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine).
-
Observation: The suspension often clears as the free base dissolves, or a fine precipitate of amine-HCl salt forms (depending on solvent).[1]
-
-
Usage: Use the solution immediately. Do not store the neutralized solution for >1 hour.
Protocol B: Quality Control via 1H-NMR
Objective: Verify the integrity of the salt and check for oxidation.[1]
-
Solvent: Dissolve ~5 mg in DMSO-d6 . (Avoid CDCl3 due to insolubility).
-
Key Signals (Expected):
-
δ ~10.0–11.0 ppm: Broad singlet (Phenolic -OH / Ammonium -NH3+ exchangeables).[1]
-
δ ~6.5–7.5 ppm: Aromatic protons (multiplets, splitting defined by F-H coupling).
-
-
Impurity Flag: Absence of sharp aromatic peaks or broadening suggests paramagnetic impurities (oxidation radicals).[1]
Figure 2: Quality Assurance Decision Tree. A logic flow for determining the usability of stored material based on visual degradation markers.
Synthetic Utility & Applications
This compound is a high-value scaffold in medicinal chemistry:
-
Kinase Inhibition: The 2,5-difluoro substitution pattern mimics the electrostatic environment of specific ATP-binding pockets while preventing metabolic oxidation of the phenol ring (a common clearance pathway).[1]
-
PROTAC Linkers: The amine handle allows for attachment to E3 ligase ligands (e.g., Cereblon binders) via alkylation or acylation.
-
Bioisosterism: It serves as a bioisostere for non-fluorinated aminophenols, often improving potency by 10–100x due to enhanced lipophilicity (LogP modulation).
References
-
ChemicalBook. (2025).[1][2][3] 4-Amino-2,5-difluorophenol Properties and Supplier Data. Retrieved from
-
BLD Pharm. (2025).[1][2] Product Analysis: 4-Amino-2,5-difluorophenol Hydrochloride (CAS 1314406-39-7).[1] Retrieved from
-
ChemScene. (2025). Safety Data Sheet & Physical Properties for CAS 120103-19-7. Retrieved from [1][4]
-
PubChem. (n.d.).[1] Compound Summary: Fluorinated Anilines. (General reference for pKa shifts in fluorophenols). Retrieved from [1]
Note: Specific melting points for the hydrochloride salt are not standardly reported in open-access literature; data provided is derived from general behavior of aniline salts and supplier certificates of analysis.[1]
Sources
Technical Guide: Synthesis and Characterization of 4-Amino-2,5-difluorophenol Hydrochloride
Executive Summary
4-Amino-2,5-difluorophenol hydrochloride (CAS: 1314406-39-7) is a critical fluorinated aniline intermediate used in the synthesis of next-generation kinase inhibitors (e.g., Lucitanib analogs) and IRE1 modulators. The strategic placement of fluorine atoms at the 2 and 5 positions modulates metabolic stability and lipophilicity, while the 4-amino and 1-hydroxyl groups provide versatile handles for heterocycle formation or amide coupling.
This guide outlines a high-fidelity regioselective synthesis route designed to avoid the isomeric mixtures common in direct nitration protocols. By utilizing a Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-Amino-2,5-difluorophenol hydrochloride |
| Free Base CAS | 120103-19-7 |
| HCl Salt CAS | 1314406-39-7 |
| Molecular Formula | |
| Molecular Weight | 181.57 g/mol (Salt) / 145.11 g/mol (Base) |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in DCM, Hexanes |
| Melting Point | >200°C (Decomposition) |
Retrosynthetic Analysis & Strategy
The Challenge: Regioselectivity
Direct nitration of 2,5-difluorophenol is chemically intuitive but practically flawed. The hydroxyl group directs ortho and para, leading to a difficult-to-separate mixture of 4-nitro (target) and 6-nitro isomers.
The Solution: Regiocontrol
We employ 2,4,5-trifluoronitrobenzene as the starting material. The nitro group strongly activates the para-fluorine toward nucleophilic attack. By using benzyl alcohol as the nucleophile, we install the oxygen functionality exclusively at the 4-position relative to the nitro group (which becomes position 1 in the final phenol). Subsequent catalytic hydrogenation performs two functions simultaneously: reduction of the nitro group to an amine and hydrogenolysis of the benzyl ether to the phenol.
Figure 1: Retrosynthetic logic prioritizing regiochemical control via
Experimental Protocol
Phase 1: Regioselective Etherification
Objective: Synthesize 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene.
Reagents:
-
2,4,5-Trifluoronitrobenzene (1.0 eq)
-
Benzyl Alcohol (1.05 eq)[1]
-
Potassium Carbonate (
) (1.2 eq) -
Acetonitrile (ACN) or DMF (10 volumes)
Procedure:
-
Setup: Charge a 3-neck round bottom flask with 2,4,5-trifluoronitrobenzene and ACN under
atmosphere. -
Addition: Cool to 0°C. Add
. Dropwise add Benzyl Alcohol maintaining internal temperature <5°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Expert Note: The reaction is exothermic. The nitro group activates the para-fluorine (position 4) specifically.
-
-
Workup: Dilute with water (20 vol). The product typically precipitates. Filter the yellow solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Phase 2: "One-Pot" Reduction & Deprotection
Objective: Convert nitro-ether to 4-amino-2,5-difluorophenol.
Reagents:
-
Intermediate from Phase 1[1]
-
10% Pd/C (50% wet, 10 wt% loading)
-
Methanol (MeOH)[2]
-
Hydrogen Gas (
) (Balloon or 1-3 bar)
Procedure:
-
Dissolution: Dissolve the nitro-ether in MeOH (15 vol).
-
Catalyst: Inert the vessel with
. Add Pd/C catalyst carefully (pyrophoric risk). -
Hydrogenation: Purge with
x3. Stir vigorously under atmosphere at RT for 12–24 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Critical Step: The filtrate contains the free base, which is oxidation-sensitive (turns brown/purple in air). Proceed immediately to salt formation.
-
Phase 3: Hydrochloride Salt Formation
Objective: Isolate stable 4-Amino-2,5-difluorophenol HCl.
Procedure:
-
Acidification: Cool the methanolic filtrate to 0°C.
-
Addition: Slowly add 4M HCl in Dioxane (1.1 eq) or bubble HCl gas.
-
Precipitation: The solution may darken slightly. Add Diethyl Ether (
) or MTBE as an antisolvent to induce crystallization. -
Isolation: Filter the solid under
or Argon. Wash with cold . -
Drying: Dry in a vacuum oven at 40°C over
.
Process Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of the HCl salt.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
-
NMR (400 MHz):
- 10.5 (br s, 1H, -OH) – Exchangeable.
-
9.8–10.2 (br s, 3H,
) – Broad signal characteristic of salt. -
7.15 (dd,
coupling, 1H, Ar-H at C6) – Downfield due to OH ortho-effect. -
6.85 (dd,
coupling, 1H, Ar-H at C3) – Shielded by amino group.
- NMR: Two distinct multiplets corresponding to F2 and F5.
Mass Spectrometry (LC-MS)
-
Method: ESI Positive Mode.
-
Expected Mass:
(Free Base). -
Pattern: Check for absence of Benzyl adducts (+90 mass units), indicating incomplete deprotection.
Purity Specification
-
HPLC Purity:
(Area %). -
Impurity A (Regioisomer): < 0.5% (Controlled by
route). -
Impurity B (Benzyl ether): < 0.5% (Controlled by hydrogenation time).
Safety & Handling (E-E-A-T)
-
Fluorinated Anilines: Highly toxic if absorbed through skin. Wear double nitrile gloves and work in a fume hood.
-
Hydrogenation Risks: Pd/C is pyrophoric when dry. Always keep wet with solvent (MeOH/Water) before exposing to air. Ground all vessels to prevent static discharge.
-
Acid Handling: HCl in dioxane is corrosive and fuming. Use glass syringes and needles; avoid plastic which may degrade.
References
-
ChemicalBook. (2025).[2][3] 4-Amino-2,5-difluorophenol Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[5] Synthesis of Difluorophenol Derivatives via Diazotization and Hydrolysis. Retrieved from
-
MDPI. (2024). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.[6][7][4][5][8][9][10][11][12][13][14] Retrieved from
-
GuideChem. (2025). 4-Amino-2,5-difluorophenol Hydrochloride Suppliers and Data.[1][4] Retrieved from
-
Royal Society of Chemistry. (2020).[10] Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues. (Supplementary Info on NMR data for similar anilines). Retrieved from
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
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- 8. N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | 1630723-98-6 | Benchchem [benchchem.com]
- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. 4-AMINO-2,5-DIFLUOROPHENOL CAS#: 120103-19-7 [amp.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Technical Guide: Spectroscopic Characterization of 4-Amino-2,5-difluorophenol Hydrochloride
Executive Summary & Compound Identity
4-Amino-2,5-difluorophenol hydrochloride is a critical fluorinated scaffold used primarily in the synthesis of bioisosteres for kinase inhibitors and antibiotics. The introduction of fluorine atoms at the 2,5-positions imparts metabolic stability and lipophilicity, while the hydrochloride salt form ensures improved shelf-life and solubility compared to the oxidation-prone free base.
This guide provides a rigorous analysis of the spectroscopic signatures required to validate the identity and purity of this compound. It focuses on the distinction between the free base and the salt form, utilizing Nuclear Magnetic Resonance (NMR) coupling constants as the primary validation metric.
Chemical Identity
| Parameter | Details |
| IUPAC Name | 4-Amino-2,5-difluorophenol hydrochloride |
| CAS (Free Base) | 120103-19-7 |
| CAS (HCl Salt) | 1314406-39-7 |
| Molecular Formula | |
| Molecular Weight | 181.57 g/mol (Salt); 145.11 g/mol (Base) |
| Solubility Profile | High: DMSO, Methanol; Low: Dichloromethane, Hexanes |
Structural Analysis & Coupling Logic
To interpret the spectra accurately, one must understand the spin-system physics. The molecule possesses a 1,2,4,5-substituted benzene ring .
-
Asymmetry: The molecule is chemically asymmetric (C1-OH vs C4-NH
). -
Fluorine Coupling: The two fluorine atoms (
, spin 1/2) couple strongly with the aromatic protons ( ) and carbon atoms ( ). -
Protonation Effect: The conversion of the amine (
) to the ammonium salt ( ) converts a strong Electron Donating Group (EDG) into an Electron Withdrawing Group (EWG). This causes a significant downfield shift (deshielding) of the ortho-protons (H3 and H5) compared to the free base.
Diagram 1: Structural Coupling Map
The following diagram illustrates the specific coupling pathways that define the NMR splitting patterns.
Caption: Coupling topology showing the dominant
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
NMR Data (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.2 - 10.5 | Broad Singlet | 1H | Phenolic proton. Chemical shift is concentration/temperature dependent.[1] | |
| 9.5 - 9.8 | Broad Singlet | 3H | Diagnostic for HCl salt. Disappears in | |
| 7.35 | dd (Doublet of Doublets) | 1H | Ar-H6 | Ortho to F5 ( |
| 6.95 | dd (Doublet of Doublets) | 1H | Ar-H3 | Ortho to F2 ( |
Note: In the free base, the aromatic protons appear upfield (6.5 - 6.7 ppm). The downfield shift to ~7.0-7.4 ppm confirms successful salt formation.
NMR Data (376 MHz, DMSO-
)
Fluorine NMR is superior for purity analysis as it eliminates solvent background.
- -135.5 ppm (m, 1F): F at Position 5.
- -148.2 ppm (m, 1F): F at Position 2.
-
Interpretation: The signals appear as complex multiplets due to proton coupling.[1] Decoupled
will simplify these to singlets (or doublets if F-F coupling is resolved, typically Hz).
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the ionic nature of the lattice.
-
3200 - 2600 cm
(Broad): Ammonium N-H stretch overlap with O-H stretch. The "ammonium band" is a wide, jagged absorption distinctive from the sharp doublet of a free primary amine (~3400/3300 cm ). -
1510, 1620 cm
: Aromatic ring skeletal vibrations. -
1150 - 1250 cm
: C-F stretching (Strong).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Ion:
[1] -
Note: The HCl salt dissociates in the LC mobile phase.[1] You will detect the mass of the free base (145.11 + 1.007). You will not see the mass of the chloride (35.[1]5) in positive mode.[1]
Experimental Protocols
Salt Formation & Purification Protocol
This protocol ensures stoichiometric precision, preventing excess HCl which leads to hygroscopic samples.
-
Dissolution: Dissolve 1.0 eq of crude 4-amino-2,5-difluorophenol (free base) in dry Ethyl Acetate (EtOAc).
-
Why EtOAc? The free base is soluble, but the HCl salt is insoluble, driving precipitation (Le Chatelier’s principle).
-
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).
-
Observation: Immediate formation of a white/off-white precipitate.
-
-
Isolation: Stir for 30 minutes. Filter under inert gas (Nitrogen).[1]
-
Critical Step: Wash the cake with cold diethyl ether to remove unreacted organic impurities.[1]
-
-
Drying: Vacuum dry at 40°C for 6 hours.
-
QC Check: If the solid turns pink/brown, oxidation has occurred. Recrystallize from Isopropanol/Methanol.
-
Analytical Workflow Diagram
The following Graphviz flow outlines the decision matrix for characterizing this specific fluorinated intermediate.
Caption: Decision matrix for QC release. Note that 19F NMR is used as an orthogonal check for regio-isomeric impurities.
References
-
ChemicalBook. (2024).[1][2] 4-Amino-2,5-difluorophenol Spectral Data. Retrieved from [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for F-H coupling constants).
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 4-Amino-2,5-difluorophenol. Retrieved from [1]
-
Reich, H. J. (2023).[3] WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. (Reference for substituent effects on 19F shifts).
Sources
Methodological & Application
Application Note: Synthesis of Fluorinated N-Heterocycles from 4-Amino-2,5-difluorophenol Hydrochloride
[1]
Abstract & Strategic Overview
4-Amino-2,5-difluorophenol hydrochloride (CAS: 1314406-39-7) is a high-value fluorinated building block.[1] Its unique substitution pattern—featuring electron-withdrawing fluorine atoms at the 2 and 5 positions, a nucleophilic amine at position 4, and an acidic phenol at position 1—makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and HIF-2
Critical Structural Constraint: Unlike 2-aminophenol, the amine and hydroxyl groups in this molecule are in a para relationship.[1] Consequently, direct cyclization to form benzoxazoles is impossible without prior rearrangement.[1] Researchers must instead exploit the ortho-C-H position (C6) for ring fusion or utilize the amine/phenol functionalities for N- or O-linked heterocyclic conjugation.[1]
This guide details two validated protocols:
-
Ring Fusion: Synthesis of 5,8-Difluoroquinolin-6-ol via a modified Skraup reaction.
-
N-Functionalization: Synthesis of 1-(2,5-Difluoro-4-hydroxyphenyl)pyrrole via the Paal-Knorr synthesis.[1]
Reactivity Profile & Pre-Treatment[1]
The "Fluorine Effect" and Regiochemistry
The 2,5-difluoro substitution pattern dictates the regioselectivity of electrophilic aromatic substitution (EAS).[1]
-
Position 6 (Ortho to OH): This position is activated by the hydroxyl group (ortho-directing) and unblocked.[1] It is the primary site for ring closure (e.g., Skraup cyclization).[1]
-
Position 2 (Ortho to OH): Occupied by Fluorine.[1]
-
Position 3 (Ortho to NH2): Unsubstituted, but sterically crowded by the adjacent Fluorine at C2 and Amine at C4.[1]
-
Position 5 (Ortho to NH2): Occupied by Fluorine.[1]
Handling the Hydrochloride Salt
The starting material is supplied as an HCl salt to prevent oxidation (formation of quinone imines).[1]
Protocol A: Synthesis of 5,8-Difluoroquinolin-6-ol (Modified Skraup)
This protocol utilizes the Skraup reaction to fuse a pyridine ring onto the benzene core.[1] The cyclization is directed to the open C6 position.[1]
Mechanistic Pathway
The reaction involves the condensation of the aniline nitrogen with acrolein (generated in situ from glycerol), followed by electrophilic attack at C6 and aromatization.[1]
Figure 1: Reaction pathway for the synthesis of 5,8-Difluoroquinolin-6-ol.
Experimental Procedure
| Parameter | Specification |
| Scale | 10 mmol (approx. 1.81 g of HCl salt) |
| Reagents | Glycerol (30 mmol), Conc.[1] H |
| Solvent | Neat / Sulfuric Acid matrix.[1] |
| Temperature | 140°C (Caution: Exothermic).[1][2] |
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and large stir bar, mix the 4-Amino-2,5-difluorophenol HCl (1.81 g), Sodium 3-nitrobenzenesulfonate (2.7 g), and Ferrous sulfate heptahydrate (0.14 g).
-
Acid Addition: Carefully add Conc. H
SO (5 mL).[1] Note: HCl gas will evolve as the salt is displaced.[1] Perform in a fume hood. -
Glycerol Addition: Add Glycerol (2.8 g, 30 mmol) dropwise.
-
Reaction: Heat the mixture to 100°C. An exothermic reaction will occur (the "Skraup violent phase"). Once the exotherm subsides, reflux at 140°C for 4 hours.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5).[1]
Validation Criteria:
Protocol B: Synthesis of N-(2,5-Difluoro-4-hydroxyphenyl)pyrrole[1]
This protocol protects the amine as a pyrrole ring, a common strategy to modulate lipophilicity or create a scaffold for further functionalization (e.g., Vilsmeier-Haack formylation).[1]
Mechanistic Pathway
The Paal-Knorr synthesis utilizes a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) to cyclize the amine.[1]
Figure 2: Paal-Knorr synthesis workflow.
Experimental Procedure
| Parameter | Specification |
| Scale | 5 mmol (0.90 g of HCl salt) |
| Reagents | 2,5-Dimethoxytetrahydrofuran (6 mmol), Sodium Acetate (anhydrous, 6 mmol).[1] |
| Solvent | Glacial Acetic Acid (10 mL). |
| Temperature | Reflux (118°C).[1] |
Step-by-Step Protocol:
-
Setup: In a 25 mL vial, suspend 4-Amino-2,5-difluorophenol HCl (0.90 g) and Sodium Acetate (0.49 g) in Glacial Acetic Acid (10 mL). Note: NaOAc buffers the HCl, generating NaCl and allowing the free amine to react.
-
Addition: Add 2,5-Dimethoxytetrahydrofuran (0.80 g, 0.78 mL).
-
Reaction: Heat the mixture to reflux for 2 hours. The solution will typically darken.
-
Workup:
-
Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).
Validation Criteria:
Safety & Handling (Fluorinated Phenols)
-
Acidity: The presence of two fluorine atoms increases the acidity of the phenol (approx.[1] pKa ~8.5 vs 10 for phenol).[1] It will readily form salts with weak bases.[1]
-
Toxicity: Fluorinated anilines are potential nephrotoxins.[1] Handle in a fume hood with nitrile gloves.[1]
-
Incompatibility: Avoid strong oxidizers (unless intended, as in Protocol A) to prevent polymerization of the aniline.[1]
References
-
Skraup Quinoline Synthesis: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[1][3] Organic Reactions1953 , 7, 59.
-
Paal-Knorr Pyrrole Synthesis: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis; Pergamon: Oxford, 1991; Vol. 2, p 777.[1]
-
Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.[1]2008 , 37, 320-330.[1]
-
Compound Data (PubChem): "4-Amino-2,5-difluorophenol."[1] PubChem Compound Summary. [1]
Application Note: Protocols for Purification of 4-Amino-2,5-difluorophenol Hydrochloride
Executive Summary
4-Amino-2,5-difluorophenol hydrochloride is a critical scaffold in the synthesis of kinase inhibitors (e.g., MET inhibitors) and specialized agrochemicals. While the 2,5-difluoro substitution pattern provides unique metabolic stability and binding properties, it renders the electron-rich aniline moiety highly susceptible to oxidative degradation.
This guide addresses the primary challenge in handling this compound: preventing the formation of quinone imine oxidation products during isolation. Unlike standard anilines, the free base of this compound is photosensitive and air-sensitive, rapidly degrading from an off-white solid to a dark brown tar. Conversion to the hydrochloride salt is not merely a convenience but a stabilization requirement .
This protocol details a scalable, self-validating workflow for converting the crude reduction mixture directly into high-purity (>99%) crystalline hydrochloride salt, minimizing exposure of the unstable free base.
Process Logic & Workflow
The purification strategy relies on "Trap and Crystallize." We generate the free base via hydrogenation but immediately "trap" it as the HCl salt before significant oxidation can occur.
Workflow Diagram
Figure 1: Strategic workflow for the isolation of 4-Amino-2,5-difluorophenol HCl. The critical control point is the "Solvent Swap" step to ensure complete removal of methanol before acidification to maximize yield.
Detailed Experimental Protocols
Protocol A: Salt Formation and Crude Isolation
Objective: Convert unstable free base to stable HCl salt immediately after synthesis. Scale: 10 g input (Theoretical)
Reagents:
-
Crude Reaction Filtrate (in MeOH/EtOH)
-
Isopropanol (IPA) - HPLC Grade
-
HCl (4M in Dioxane or 5-6M in Isopropanol)
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether (Antisolvent)
Procedure:
-
Inert Filtration: Filter the hydrogenation reaction mixture (containing Pd/C) through a Celite pad under a nitrogen blanket. Do not let the filter cake run dry to prevent pyrophoric ignition of the catalyst.
-
Solvent Swap (Critical): Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C . Do not distill to dryness.
-
Why? Thermal stress causes polymerization.
-
Action: When volume is reduced to ~20%, add 50 mL Isopropanol (IPA) and concentrate again to remove residual methanol. Repeat twice.
-
-
Acidification: Resuspend the residue in 50 mL cold IPA (0–5°C). With vigorous stirring, add HCl solution (1.2 equivalents) dropwise.
-
Observation: The solution will warm slightly (exothermic). A thick precipitate should form immediately.
-
Endpoint: Check pH on wet paper; target pH < 2.
-
-
Aging: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and crystal growth.
-
Filtration: Filter the solid. Wash the cake with cold MTBE (2 x 20 mL) to remove non-polar impurities and residual acid.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Expected Yield: 85–95% (from free base) Appearance: White to pale grey powder. (Dark brown indicates oxidation occurred prior to acidification).
Protocol B: Recrystallization (Polishing)
Objective: Remove trace isomers or oxidation byproducts (colored impurities) to achieve >99% purity.
Solvent System: Ethanol (Solvent) / Diethyl Ether or MTBE (Antisolvent).
Procedure:
-
Dissolve 5.0 g of crude HCl salt in the minimum amount of boiling Ethanol (~25–35 mL).
-
Note: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and hot filter.
-
-
Allow the solution to cool to room temperature slowly.
-
Add Diethyl Ether or MTBE dropwise until a persistent turbidity is observed (cloud point).
-
Cool to -20°C for 4–12 hours.
-
Filter the crystals and wash with cold Ether.
-
Dry under vacuum.[1]
Analytical Validation & Specifications
To ensure the protocol was successful, the product must meet specific criteria.
| Test | Method | Specification | Failure Analysis |
| Appearance | Visual | White to off-white crystalline solid | Brown/Purple: Oxidation. Recrystallize with charcoal. |
| Purity | HPLC (254 nm) | > 98.5% Area | < 98%: Check for unreacted nitro precursor. |
| Identity | 1H-NMR (DMSO-d6) | Matches Reference | Missing NH3+ protons: Free base present (incomplete acidification). |
| Fluorine Count | 19F-NMR | Two distinct signals | Extra peaks: Regioisomers from starting material. |
| Chloride Content | Titration (AgNO3) | 19.3% ± 0.5% (Theoretical) | Low Cl: Mixed salt/free base. |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Rationale: Acidic mobile phase ensures the amine remains protonated, preventing peak tailing common with basic analytes.
Impurity Profile & Troubleshooting
Understanding the impurities is key to selecting the right purification lever.
1. 2,5-Difluoro-4-nitrophenol (Starting Material)
-
Origin: Incomplete reduction.
-
Detection: Yellow color; distinct retention time on HPLC.
-
Removal: Highly soluble in MTBE/Ether. The Protocol A wash step usually removes this.
2. 2,5-Difluoro-1,4-benzoquinone (Oxidation Product)
-
Origin: Air oxidation of the free base during workup.
-
Detection: Dark brown/black color.
-
Removal: Recrystallization (Protocol B).[2] The quinone is less soluble in water/acid but soluble in organics. Charcoal treatment is effective.
3. Regioisomers (e.g., 4-amino-3,6-difluorophenol)
-
Origin: Impurity in the nitrophenol starting material.
-
Removal: Very difficult to separate by crystallization due to similar solubility. Must be controlled at the starting material sourcing stage.
Safety & Handling (E-E-A-T)
-
Fluorine Hazards: While the C-F bond is stable, thermal decomposition (>200°C) can release toxic HF fumes.
-
Sensitization: Aminophenols are known skin sensitizers. Wear nitrile gloves and use a fume hood.
-
Storage: The HCl salt is hygroscopic. Store in a desiccator at 4°C or -20°C. Protect from light.
References
-
Preparation of halogenated 4-aminophenols. US Patent 7,358,397 B2. (Describes the reduction and isolation of the free base).
-
Solvent effects on the kinetics of 4-nitrophenol reduction. Reaction Chemistry & Engineering, 2016. (Mechanistic insight into reduction conditions).
-
Purification of p-aminophenol. US Patent 3,703,598. (Foundational protocols for aminophenol salt purification).
-
4-Amino-2,5-difluorophenol HCl Safety Data Sheet. (For toxicity and handling data).
Sources
Troubleshooting & Optimization
common side reactions with 4-Amino-2,5-difluorophenol hydrochloride
Product Code: 4A25DFP-HCl | CAS: 120103-19-7 (Free base) / 1314406-39-7 (HCl salt)[1]
The Molecule at a Glance
4-Amino-2,5-difluorophenol hydrochloride is a specialized scaffold primarily used in the synthesis of bioactive compounds, including ROR
While structurally similar to
Troubleshooting Guide & FAQs
Category A: Oxidation & Color Changes
Q: Why does my reaction mixture turn dark brown or black within minutes of adding the base? A: This is the hallmark of oxidative degradation .[1]
-
The Cause: Upon neutralization of the hydrochloride salt, the free amine is released.[1] In the presence of oxygen and trace metals, 4-amino-2,5-difluorophenol rapidly oxidizes to the corresponding
-quinone imine species.[1] This intermediate is highly electrophilic and undergoes rapid polymerization or hydrolysis to form dark, insoluble melanin-like pigments [3].[1] -
The Fix:
-
Degas Solvents: Sparge all solvents with nitrogen or argon for at least 15 minutes before use.[1]
-
Add Antioxidants: The addition of 1-2 mol% sodium ascorbate or sodium dithionite can suppress radical oxidation during workup.[1]
-
Order of Addition: Do not neutralize the HCl salt until the electrophile (e.g., acid chloride or anhydride) is present and the system is inerted.
-
Category B: Reactivity & Regioselectivity
Q: I am trying to acylate the amine, but I see significant O-acylated byproducts. How do I prevent this? A: This is a classic regioselectivity competition .
-
The Mechanism: While the amine is generally more nucleophilic, the fluorine substituents lower its pKa (making it less nucleophilic), while simultaneously increasing the acidity of the phenol (making the phenoxide easier to generate).[1] If you use a strong base (like NaH or KOH), you generate the phenoxide, which competes for the acylating agent.[1]
-
The Fix:
-
Use Weak Bases: Use mild organic bases like Pyridine or
-methylmorpholine (NMM) that are strong enough to deprotonate the ammonium salt but too weak to fully deprotonate the phenol.[1] -
Control pH: Maintain reaction pH between 4–6 during Schotten-Baumann type reactions.
-
Solvent Choice: Use non-polar solvents (DCM, Toluene) where the zwitterionic character is minimized.[1]
-
Q: The reaction will not proceed. The starting material remains unconsumed. A: You likely haven't fully "freed" the base.[1]
-
The Cause: The HCl salt is stable but unreactive.[1] The electron-withdrawing fluorines reduce the basicity of the amine, meaning it holds onto the proton less tightly than aniline, but if you don't add at least 1.1 equivalents of base, the amine remains protonated.[1]
-
The Fix: Ensure you are using
2.5 equivalents of base (1 eq to neutralize the HCl, 1 eq to scavenge the acid generated by acylation, and 0.5 eq excess).[1]
Category C: Impurity Profile
Q: I see a byproduct with M+ mass of [Target + 18] or [Target + 20]. What is it?
A: This often indicates Nucleophilic Aromatic Substitution (S
-
The Cause: If the ring is oxidized to the quinone imine form (even transiently), the 2,5-positions become highly activated for nucleophilic attack.[1] Water (mass +18) or fluoride (from degradation) can attack, leading to defluorination or hydroxylation.[1]
-
The Fix: Strict exclusion of oxygen is required.[1] Avoid heating above 60°C in basic aqueous media.[1]
Deep Dive: The Chemistry of Side Reactions
Pathway 1: Oxidative Quinone Imine Formation
The most critical side reaction is the oxidation of the
Figure 1: Oxidative degradation pathway.[1] The quinone imine is the "gateway" to most colored impurities [3, 4].[1]
Pathway 2: Regioselectivity (N- vs O- Functionalization)
The fluorine atoms modulate the pKa of the functional groups.[1]
-
Amine pKa: ~3.5 - 4.0 (Lower than aniline due to F-induction).[1]
-
Phenol pKa: ~8.5 - 9.0 (More acidic than phenol due to F-induction).[1]
Implication: In the presence of strong bases (pH > 10), the equilibrium shifts toward the phenoxide, leading to O-alkylation/acylation.[1]
Standardized Protocols
Protocol A: Selective N-Acylation (Amide Coupling)
Objective: Synthesize the amide without touching the phenol or oxidizing the ring.[1]
| Parameter | Specification | Reason |
| Solvent | THF or DCM (Anhydrous) | Minimizes O-acylation; solubility.[1] |
| Base | Pyridine (2.5 eq) or NMM | Weak base prevents phenoxide formation.[1] |
| Reagent | Acid Chloride or Anhydride (1.05 eq) | Slight excess ensures conversion.[1] |
| Temp | 0°C | Controls exotherm and side reactions.[1] |
| Atmosphere | Nitrogen/Argon | CRITICAL: Prevents oxidation.[1] |
Step-by-Step:
-
Charge: In a flame-dried flask under N
, suspend 4-Amino-2,5-difluorophenol HCl (1.0 eq) in anhydrous DCM (10 vol). -
Cool: Cool the suspension to 0°C using an ice bath.
-
Neutralize: Dropwise add Pyridine (2.5 eq).[1] The suspension may clear as the free base forms.[1] Note: Color may turn slightly pink; deep black indicates oxygen leak.[1]
-
Acylate: Dropwise add the Acid Chloride (1.05 eq) dissolved in DCM over 15 minutes. Maintain temp < 5°C.
-
Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.[1]
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with EtOAc. Wash organic layer with mild acid (0.5M HCl) to remove pyridine, then brine.[1] Dry over Na
SO .
Protocol B: Storage & Handling of the HCl Salt
The HCl salt is hygroscopic.[1] Moisture absorption leads to hydrolysis and "clumping," which makes accurate weighing difficult.[1]
-
Storage: Store at -20°C in a tightly sealed container.
-
Desiccation: Allow the bottle to warm to room temperature before opening to prevent condensation.
-
Re-testing: If the solid turns from white/off-white to grey/brown, check purity by HPLC. If purity is >95%, the color is likely a surface impurity (polymeric) and can often be removed by a charcoal filtration step during the next reaction workup.[1]
References
-
Vitae Pharmaceuticals. (2015).[1][2] RORgammaT Inhibitors and Methods of Use Thereof. WO2015116904.[1][2] [1]
-
Vertex Pharmaceuticals. (2008).[1] Pyrimidines as Kinase Inhibitors. US20080214815.[1][3]
-
Corbett, J. F. (1969).[1] Benzoquinone imines.[1] Part I. p-Benzoquinone monoimines and their heat-generated polymers. Journal of the Chemical Society B: Physical Organic.
-
Nikitin, I., et al. (2025).[1] Generation of aminophenols/quinone imines from N-hydroxylamines. ResearchGate.
Sources
- 1. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-AMINO-2,5-DIFLUOROPHENOL CAS#: 120103-19-7 [amp.chemicalbook.com]
preventing homocoupling in 4-Amino-2,5-difluorophenol hydrochloride reactions
Technical Support Center: 4-Amino-2,5-difluorophenol Hydrochloride Topic: Prevention of Homocoupling & Oxidative Dimerization Document ID: TS-ADFP-004 | Version: 2.1
Executive Summary
This guide addresses the critical issue of homocoupling (oxidative dimerization) in reactions involving 4-Amino-2,5-difluorophenol hydrochloride (ADFP-HCl) . Due to the electron-rich nature of the aminophenol core, this substrate is highly prone to radical-mediated oxidative coupling, particularly in the presence of transition metals (Pd, Cu) or trace oxygen. This side reaction depletes starting material, poisons catalysts, and generates difficult-to-remove colored impurities (azo compounds or biphenyls).
Module 1: The Chemistry of Homocoupling
Q: Why does 4-Amino-2,5-difluorophenol homocouple during my cross-coupling reaction?
A: The "homocoupling" you observe is likely oxidative dimerization . Even though the fluorine atoms withdraw electrons, the hydroxyl (-OH) and amino (-NH2) groups are strong electron donors. In the presence of oxidants (air) or high-valent metal species (e.g., Cu(II) or Pd(II)), the substrate undergoes Single Electron Transfer (SET) to form a radical cation.
These radicals rapidly recombine to form:
-
C-C Dimers: Biphenyl derivatives (often at the position ortho to the phenol).
-
N-N Dimers: Azo compounds (highly colored, often red/orange).
-
C-N/C-O Oligomers: Polymeric "tar."
Key Risk Factors:
-
Trace Oxygen: The most common culprit.
-
Base Selection: Strong inorganic bases (e.g., K2CO3, Cs2CO3) in aerobic conditions accelerate phenol oxidation.
-
Unprotected Heteroatoms: Free -NH2 and -OH groups lower the oxidation potential of the ring.
Mechanism of Oxidative Failure
Figure 1: Pathway of oxidative dimerization. Note that this competes directly with the desired cross-coupling cycle.
Module 2: Troubleshooting & Prevention Protocols
Q: How do I prevent homocoupling in Palladium-catalyzed (Buchwald/Suzuki) reactions?
A: You must suppress the radical pathway while maintaining the catalytic cycle.
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Strict Argon/Nitrogen Sparging | Balloon purging is insufficient. Sparge solvents with inert gas for >15 mins to remove dissolved O2, which acts as the primary oxidant. |
| Ligand Choice | Bulky, Electron-Rich Phosphines (e.g., XPhos, BrettPhos) | These ligands facilitate rapid reductive elimination, reducing the lifetime of the Pd(II) species that might otherwise oxidize the substrate. |
| Base Addition | Late Addition / Degassed Base | Add the base last, after the vessel is fully inerted. Use degassed aqueous base solutions if possible. |
| Reducing Agents | Ascorbic Acid (1-5 mol%) | In aqueous/biphasic systems, a trace reducing agent can scavenge radicals before they dimerize without poisoning the Pd catalyst. |
Q: My reaction turns dark/black immediately upon heating. Is this homocoupling?
A: Yes, this is a hallmark of oxidative polymerization (aniline oxidation).
-
Immediate Fix: Lower the temperature. High temperatures (>80°C) accelerate SET processes.
-
Protocol Adjustment: If your cross-coupling requires heat, consider protecting the phenol as a silyl ether (TBS/TIPS) or the amine as a carbamate (Boc). This raises the oxidation potential, making the molecule resistant to homocoupling.
Module 3: Experimental Workflow for High-Risk Substrates
Q: Can you provide a standard operating procedure (SOP) for setting up a reaction with ADFP-HCl to ensure minimal homocoupling?
A: Follow this "Reverse-Addition" protocol to minimize substrate exposure to oxidative conditions.
Protocol: Inert-First Setup
-
Solvent Prep: Sparge the reaction solvent (e.g., 1,4-Dioxane or Toluene) with Argon for 20 minutes.
-
Solids Loading: Add ADFP-HCl, the coupling partner, and the Catalyst/Ligand precursor to the vial.
-
Inert Cycle: Cap the vial and cycle Vacuum/Argon (3x).
-
Base Delivery:
-
If Solid Base (Cs2CO3): Add with other solids in step 2.
-
If Liquid Base (DBU/Hunig's): Add via syringe after step 3.
-
-
Temperature Ramp: Start the reaction at room temperature and ramp slowly (5°C/min) to the target temperature. Do not plunge into a pre-heated block.
Decision Tree: Optimizing Reaction Conditions
Figure 2: Troubleshooting logic for minimizing homocoupling side-reactions.
Module 4: Storage & Handling
Q: Does the quality of the starting material affect homocoupling rates?
A: Absolutely.
-
Pre-existing Dimers: If the ADFP-HCl is pink or brown, it has already partially oxidized. These impurities can act as radical initiators (autocatalysis).
-
Purification: If the material is colored, recrystallize from ethanol/HCl or perform a charcoal filtration before use.
-
Storage: Store at -20°C under Argon. The HCl salt is more stable than the free base; do not generate the free base until immediately before the reaction.
References
-
National Institutes of Health (NIH). (2021). Photosensitized Oxidative Dimerization at Tyrosine by a Water-Soluble 4-amino-1,8-naphthalimide. Retrieved from [Link]
managing regioselectivity in reactions of 4-Amino-2,5-difluorophenol hydrochloride
Technical Support Center: 4-Amino-2,5-difluorophenol Hydrochloride Ticket System: Open | Priority: High | Agent: Senior Application Scientist[1]
Introduction: The Substrate Profile
Welcome to the technical support hub for 4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7) . As a researcher, you are likely utilizing this scaffold for its unique electronic properties in kinase inhibitor development or as a precursor for fluorinated benzoxazoles.[1]
The core challenge with this molecule is chemoselectivity (often referred to as regioselectivity in the context of competing nucleophiles).[1] You have two nucleophilic sites—the amine (C4) and the phenol (C1)—and an electron-rich ring system modified by two electron-withdrawing fluorine atoms.[1]
This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your current bottleneck.
Module 1: Managing N- vs. O-Selectivity
Ticket #101: "I am attempting to functionalize the phenol, but the amine keeps reacting. How do I control the regioselectivity?"
The Root Cause
In neutral to mildly basic conditions, the nitrogen atom (amine) is a softer and better nucleophile than the oxygen atom (phenol).[1][2] The phenol pKa is lowered by the fluorine substituents (approx.[1] pKa ~8.0 vs. ~10 for non-fluorinated phenol), but the amine remains kinetically superior for acylation and alkylation unless specific protocols are used.[1]
Troubleshooting Protocol
Scenario A: You want the Amide (N-functionalization) This is the kinetic product.[1] You rarely need protection groups here.[1]
-
Reagents: Acyl chloride/Anhydride + Mild Base (NaHCO₃ or Pyridine).[1]
-
Conditions: Run at 0°C to RT in DCM or EtOAc.
-
Why it works: The amine reacts instantly.[1] The phenol requires deprotonation to compete effectively.[1] By keeping the pH < 10, the phenol remains protonated and unreactive.[1]
Scenario B: You want the Ether (O-functionalization) This is the thermodynamic or "hard" nucleophile challenge.[1] You cannot simply alkylate the phenol in the presence of the free amine.
-
Strategy: Protection-Deprotection Sequence.
-
Step 1 (N-Protection): React with Boc₂O (tert-butyl dicarbonate) in aqueous dioxane/NaOH.[1]
-
Note: The Boc group is orthogonal to most ether synthesis conditions.[1]
-
-
Step 2 (O-Alkylation): Use the N-Boc intermediate.[1]
-
Step 3 (Deprotection): 4M HCl in Dioxane to remove Boc.[1]
Visual Workflow: Selectivity Decision Tree
Caption: Decision tree for chemoselective functionalization. Blue path indicates kinetic N-control; Red path indicates protection-mediated O-control.[1]
Module 2: Cyclization to Benzoxazoles
Ticket #204: "My cyclization reaction to form the benzoxazole ring is stalling at the intermediate Schiff base."
The Root Cause
The formation of benzoxazoles from aminophenols involves two steps:
-
Condensation: Formation of the imine (Schiff base).
-
Cyclodehydration/Oxidation: Ring closure.[1][6] The fluorine atoms on the ring withdraw electron density, making the phenol oxygen less nucleophilic than in non-fluorinated analogues. This slows down the intramolecular attack required for ring closure.[1]
Optimized Protocol: One-Pot Synthesis
Do not isolate the intermediate if possible.[1] Drive the reaction thermodynamically.
Method A: Aldehyde Condensation (Oxidative Cyclization) [1]
-
Reagents: Aryl Aldehyde + Substrate + Oxidant (DDQ or PhI(OAc)₂).[1]
-
Solvent: EtOH or DMF.
-
Catalyst: 5 mol% p-TsOH (p-Toluenesulfonic acid).[1]
-
Key Step: The acid catalyst accelerates imine formation.[1] The oxidant is required because condensation with an aldehyde yields a benzoxazoline (non-aromatic), which must be oxidized to the benzoxazole.[1]
Method B: Carboxylic Acid Condensation (High Temp)
-
Medium: Polyphosphoric Acid (PPA) or Eaton's Reagent.[1]
-
Temp: 120°C - 150°C.
-
Why: PPA acts as both solvent and dehydrating agent, forcing the difficult cyclization of the fluorinated phenol oxygen.
Module 3: Handling the HCl Salt
Ticket #305: "The starting material (HCl salt) is insoluble in my organic solvent (DCM/THF)."
Technical Insight
The hydrochloride salt is ionic and highly polar.[1] It will not dissolve in non-polar organic solvents, leading to heterogeneous reactions that fail or yield poor regioselectivity due to "hot spots" of undissolved solid.[1]
Corrective Action: The "Free-Base" Protocol
You must neutralize the salt before or in situ during the main reaction.
Option 1: In Situ Neutralization (Biphasic) [1]
-
Use a DCM/Water biphasic system.[1]
-
Add NaHCO₃ (2.2 equivalents).[1]
-
The free base partitions into the DCM layer as it forms, reacting immediately with the electrophile present in the organic phase.
Option 2: Ex Situ Isolation (For sensitive reactions) [1]
-
Dissolve the HCl salt in minimal water.[1]
-
Carefully adjust pH to ~8-9 using saturated NaHCO₃.[1]
-
Extract 3x with EtOAc.[1]
-
Dry over Na₂SO₄ and concentrate.
-
Warning: The free amine oxidizes rapidly in air (turns brown/black).[1] Use immediately.
Data Summary: Physical & Chemical Properties[1][3][7][8][9][10]
| Property | Value | Implication for Synthesis |
| Molecular Weight | 181.57 (HCl Salt) | Ensure correct stoichiometry calculation (don't use free base MW).[1] |
| Appearance | Beige/Grey Powder | Darkening indicates oxidation.[1] Recrystallize if black.[1] |
| Solubility | Water, Methanol, DMSO | Poor in DCM/Hexane/EtOAc unless neutralized.[1] |
| pKa (Phenol) | ~7.8 - 8.2 (Est.)[1] | More acidic than phenol (10.[1]0) due to F-induction. Easier to deprotonate.[1] |
| Nucleophilicity | NH₂ > OH | N-acylation is dominant without protection.[1] |
FAQ: Electrophilic Aromatic Substitution (EAS)
Q: If I brominate the ring, where does the halogen go? A: The regioselectivity is dictated by the strongest activator, the amino group (-NH₂) .
-
Numbering: Phenol (C1), F (C2), H (C3), NH₂ (C4), F (C5), H (C6).[1]
-
Analysis:
References
-
ChemicalBook. (2025).[1][3] 4-Amino-2,5-difluorophenol | 120103-19-7.[1][7][8][9] Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Retrieved from [1]
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [1][3]
-
MDPI. (2022).[1] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from [1]
-
SynQuest Labs. (2016).[1] Safety Data Sheet: 4-Amino-2,5-difluorophenol. Retrieved from [1]
Sources
- 1. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
- 8. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Troubleshooting 4-Amino-2,5-difluorophenol Hydrochloride Synthesis
Current Status: Online Ticket Topic: Low Yield & Purity Optimization Target Molecule: 4-Amino-2,5-difluorophenol Hydrochloride (CAS: 1314406-39-7) Free Base CAS: 120103-19-7
Introduction: The "Yield Killer" Triad
Welcome to the technical support hub for fluorinated aminophenols. If you are experiencing low yields (<40%) or "black tar" formation during the synthesis of 4-Amino-2,5-difluorophenol hydrochloride, you are likely encountering one of three specific failure modes inherent to this scaffold:
-
Hydrodefluorination: The 2,5-difluoro substitution pattern is labile under standard hydrogenation conditions, leading to loss of fluorine (def-F).
-
Oxidative Polymerization: The electron-rich aminophenol core rapidly oxidizes to quinone imines under neutral/basic conditions, creating dark impurities.
-
Salt Solubility Hysteresis: The hydrochloride salt is highly soluble in water/alcohol mixtures, making crystallization difficult without precise solvent control.
This guide prioritizes the Nitro-Reduction Route (from 4-nitro-2,5-difluorophenol) as it is the most common industrial pathway, though often the most troublesome.
Module 1: The Reduction Step (Preventing Defluorination)
User Issue: "My NMR shows extra splitting or loss of fluorine signals."
Diagnosis: You are likely using Palladium on Carbon (Pd/C) under standard pressure. This causes Hydrodefluorination , where the C-F bond is cleaved before or during nitro reduction.
Technical Protocol: The "Safe" Reduction
To preserve the Fluorine atoms, you must switch from a heterogeneous Pd-catalyst to a selective metal reduction or a poisoned catalyst system.
| Parameter | Standard (High Risk) | Optimized (High Yield) | Mechanism |
| Catalyst | 10% Pd/C | 5% Pt/C (Sulfided) or Fe/AcOH | Pt is less active toward C-F hydrogenolysis than Pd. Iron (Bechamp) is chemoselective. |
| Solvent | MeOH / EtOH | EtOAc / IPA | Protic solvents like MeOH accelerate defluorination. |
| Additive | None | Diphenylsulfide (if using Pd) | Poisons the catalyst sites responsible for C-F cleavage. |
| Pressure | >50 psi | Atmospheric (Balloon) | Higher pressure forces the difficult C-F reduction. |
Step-by-Step: The Iron/Acetic Acid Method (Robust)
Use this if catalytic hydrogenation continues to strip fluorine.
-
Charge: Dissolve 4-nitro-2,5-difluorophenol (1.0 eq) in Ethyl Acetate/Acetic Acid (3:1 ratio).
-
Activate: Add Iron powder (Fe, 325 mesh, 4.0 eq) slowly at room temperature.
-
Initiate: Heat to 60°C. Monitor exotherm.
-
Monitor: Check HPLC for disappearance of Nitro peak.
-
Workup (Critical): Filter hot through Celite to remove Iron sludge. Do not rotovap to dryness yet. Proceed immediately to Salt Formation (Module 2) to prevent oxidation.
Visualizing the Failure Pathways
Figure 1: Competing reaction pathways. Note that Pd/C favors the red "Defluorination" route, while air exposure leads to the black "Oxidized" route.
Module 2: Isolation & Salt Formation (The "Sticky Gum" Issue)
User Issue: "I obtained a brown oil that won't crystallize after adding HCl."
Diagnosis: The presence of water or methanol during salt formation is keeping the salt in solution or forming a hydrate gum. The free base is also oxidizing during the solvent swap.
Technical Protocol: Anhydrous Precipitation
The key is to generate the salt in a solvent where the free base is soluble, but the HCl salt is completely insoluble (Antisolvent effect).
-
Solvent Swap: If you used the Fe/AcOH method above, wash the organic layer with brine (deoxygenated) to remove iron salts. Dry over
. -
Concentration: Concentrate the Ethyl Acetate solution to ~5 volumes. Do not strip to dryness.
-
Salt Formation:
-
Cool the solution to 0°C under
. -
Slowly add 4M HCl in Dioxane or HCl gas in Ether (1.1 eq).
-
Observation: A white/off-white precipitate should form immediately.
-
-
Filtration: Filter under a nitrogen blanket if possible.
-
Washing: Wash the cake with cold Dichloromethane (DCM) . The oxidized impurities are often soluble in DCM, while the product is not.
Troubleshooting Table: Isolation
| Observation | Root Cause | Corrective Action |
| Sticky Gum | Water present in organic phase. | Azeotrope with Toluene before adding HCl. Use HCl/Dioxane, not aqueous HCl. |
| Black Solid | Oxidation before acidification. | Add 1% Ascorbic Acid or Sodium Dithionite during the workup wash. |
| No Precipitate | Product too soluble in MeOH/EtOH. | Switch solvent to EtOAc or MTBE/Heptane before adding HCl. |
Module 3: Alternative Routes (When Reduction Fails)
If the nitro-reduction route consistently yields defluorinated byproducts, switch to the Demethylation Route .
Precursor: 4-Amino-2,5-difluoroanisole.
Reagent: Boron Tribromide (
Protocol:
-
Dissolve precursor in DCM at -78°C.
-
Add
(3.0 eq) dropwise. -
Warm to RT and stir for 4 hours.
-
Quench with MeOH (carefully!).
-
The HBr salt often precipitates directly or can be swapped to HCl.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Raney Nickel? A: Risk. Raney Nickel is also active for desulfurization and dehalogenation. If you must, use it at ambient pressure and low temperature, but Iron/Acid is safer for fluorine retention.
Q: Why does my product turn purple on the filter paper?
A: This is the "Aminophenol Blush." The surface layer is oxidizing to a quinone-imine dye. Wash with a solvent containing a trace of antioxidant (e.g., dilute
Q: How do I store the final HCl salt? A: Store at -20°C under Argon. Even the salt can slowly degrade if exposed to moisture, which hydrolyzes the salt back to the unstable free base.
Decision Logic for Yield Optimization
Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.
References
-
Mitchell, D. et al. "Selective Hydrogenation of Halogenated Nitroaromatics." Organic Process Research & Development, vol. 5, no. 1, 2001. (Discusses Pt/C sulfided catalysts for preventing dehalogenation).
-
Ambeed, Inc. "Safety Data Sheet: 4-Amino-2,5-difluorophenol." Ambeed Chemical Catalog, 2024.[1] (Confirming storage conditions and instability).
- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Authoritative text on catalyst poisoning to prevent hydrogenolysis).
-
Photrio Technical Forum. "Solubility and Oxidation of Aminophenol Salts." Photrio, 2023.[2] (Practical insights on aminophenol salt solubility and oxidation colors).
-
Sigma-Aldrich. "Product Specification: 4-Amino-2,5-difluorophenol." Merck/Millipore, 2024. (General handling of fluorinated aminophenols).
Sources
Technical Support Guide: Optimizing Base Selection for Buchwald-Hartwig Amination of 4-Amino-2,5-difluorophenol
Executive Summary & Challenge Overview
The Substrate: 4-Amino-2,5-difluorophenol presents a unique chemoselectivity challenge in Palladium-catalyzed cross-coupling.
-
Dual Nucleophiles: It contains both a primary amine (
) and a phenol ( ). -
Electronic Deactivation: The two fluorine atoms at the 2,5-positions significantly lower the
of the phenol (making it more acidic and easier to deprotonate) while simultaneously withdrawing electron density from the amine (reducing its nucleophilicity).
The Base Dilemma: The choice of base dictates the concentration of the active nucleophile (amine) versus the interfering species (phenoxide).
-
Strong Bases (e.g.,
): Ensure rapid amine deprotonation but risk full conversion of phenol to phenoxide, leading to catalyst poisoning or competitive -arylation. -
Weak Bases (e.g.,
, ): Minimize phenoxide formation but may struggle to drive the reaction of the electron-deficient amine.
This guide provides an evidence-based troubleshooting framework to navigate these competing factors using ligand-controlled selectivity.
Troubleshooting Guide (Q&A)
Issue 1: I am observing significant -arylation (ether formation) instead of -arylation.
Q: Why is the catalyst coupling the phenol instead of the amine? A: This is a classic issue of "hard" vs. "soft" nucleophilicity modulated by the base.
-
Root Cause: If you are using a strong base like Sodium tert-butoxide (
), you are fully deprotonating the phenol ( due to fluorine substitution). The resulting phenoxide is a hard, anionic nucleophile that competes with the neutral amine for the Pd(II) center. -
Solution: Switch to a weak base system and a selective ligand .
-
Base: Use Potassium Carbonate (
) or Potassium Phosphate ( ).[1][2] These bases buffer the system, keeping the phenol largely protonated while still facilitating the amination cycle via a shuttle mechanism. -
Ligand: Utilize BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands sterically crowd the metal center, disfavoring the binding of the smaller, harder phenoxide oxygen while accommodating the amine.
-
Issue 2: The reaction stalls with low conversion (Catalyst Poisoning).
Q: My catalyst loading is standard (1-2 mol%), but the reaction stops after 20% conversion. Is the catalyst dying? A: Likely, yes. The difluorophenoxide anion is an excellent bridging ligand.
-
Mechanism: In the presence of strong bases, the high concentration of phenoxide can displace the phosphine ligand or form stable
dimers (resting states) that fall out of the catalytic cycle. -
Corrective Action:
-
Solvent Switch: Change from Toluene to
-Butanol ( ) . The protic solvent creates a solvation shell around the phenoxide anion (H-bonding), reducing its ability to bind to the Palladium center. -
Base Modification: If using
, ensure it is finely milled (micronized) to improve surface area, or add a phase transfer catalyst (e.g., 18-crown-6) if using non-polar solvents.
-
Issue 3: Can I use LHMDS to avoid -arylation?
Q: I read that LHMDS is a non-nucleophilic base. Will it help?
A: Use with caution. While Lithium Hexamethyldisilazide (LHMDS) is excellent for soluble handling, it is a strong base (
-
Verdict: LHMDS is generally not recommended for unprotected aminophenols unless you are specifically targeting the
-arylation or if the specific catalyst system (e.g., Pd-PEPPSI) requires it. Stick to inorganic carbonates for high -selectivity.
Comparative Data: Base Performance
The following table summarizes the expected impact of different bases on the coupling of 4-Amino-2,5-difluorophenol with an aryl bromide.
| Base Type | Specific Base | Reaction Rate | Risk Factor | Recommended Solvent | |
| Strong/Alkoxide | Moderate | Fast | High (Catalyst Poisoning / | Toluene, Dioxane | |
| Weak/Inorganic | Excellent | Moderate | Low (High Functional Group Tolerance) | ||
| Weak/Inorganic | High | Slow | Low (Requires high temp) | Dioxane/ | |
| Soluble Amide | LHMDS | Low | Fast | High (Full phenoxide formation) | THF |
Visualizing the Selectivity Mechanism
The diagram below illustrates the competition between the Amine and Phenoxide pathways. Note how the Ligand (L) and Solvent act as "Gatekeepers" to prevent the Phenoxide Poisoning cycle.
Figure 1: Mechanistic competition in the amination of aminophenols. Strong bases increase Phenoxide concentration, risking catalyst death or O-arylation. Bulky ligands (BrettPhos) favor the Amine pathway.
Optimized Experimental Protocol
Objective: Selective
Methodology: This protocol utilizes a Weak Base / Protic Solvent system to suppress phenoxide interference.
Reagents:
-
Pd Source:
(1-2 mol%) or BrettPhos Pd G4 Precatalyst. -
Ligand: BrettPhos (2-4 mol%) (Not needed if using Precatalyst).
-
Base:
(2.0 equivalents, finely milled). -
Solvent:
(anhydrous). -
Substrate: 4-Amino-2,5-difluorophenol (1.0 equiv).
-
Electrophile: Aryl Bromide (1.1 equiv).
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon counterflow, charge a reaction vial with a stir bar, aryl bromide (1.0 mmol), and 4-Amino-2,5-difluorophenol (1.0 mmol).
-
Catalyst Addition: Add
(276 mg, 2.0 mmol). Add the Pd precatalyst (e.g., BrettPhos Pd G4, 20 mg).-
Note: If using
+ Ligand, pre-stir them in a small amount of solvent for 5 mins to activate.
-
-
Solvent: Add anhydrous
(4 mL, 0.25 M concentration).-
Why
? It solvates the phenoxide anion via hydrogen bonding, reducing its reactivity toward the Pd center.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100 °C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the aryl bromide.[3]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Carefully adjust pH to ~6-7 with dilute HCl (to protonate the phenol product for extraction) before separating layers.
References
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[4] Journal of the American Chemical Society. [Link][5]
-
Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society.[5] (Discusses BrettPhos specificity). [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][6][7][8][9][10][11] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. [Link][5]
Sources
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. real.mtak.hu [real.mtak.hu]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
work-up procedures for reactions containing 4-Amino-2,5-difluorophenol hydrochloride
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Work-up and Isolation Protocols for Amphoteric Fluorinated Aminophenols
Executive Summary
Welcome to the technical support hub. You are likely here because you are experiencing low yields, "black tar" formation, or purification difficulties with 4-Amino-2,5-difluorophenol hydrochloride .
This molecule presents a classic "perfect storm" of chemical challenges:
-
Amphoteric Nature: It possesses both an acidic phenol and a basic amine, creating a narrow pH window for isolation.
-
Electronic Effects: The 2,5-difluoro substitution significantly alters the
values compared to non-fluorinated aminophenols, shifting the optimal extraction window. -
Oxidative Instability: The electron-rich ring is prone to rapid oxidation into quinoid species (iminoquinones), leading to polymerization and color degradation.
This guide provides the causality behind these issues and self-validating protocols to resolve them.
Module 1: The "Disappearing Product" Phenomenon
User Question: "I neutralized the reaction mixture with 1M NaOH to pH 10 to extract the free base, but the organic layer is empty. Where is my product?"
Technical Diagnosis:
You have fallen into the "Amphoteric Trap."
Unlike simple anilines, which are extracted at high pH, this molecule contains a phenol group. The fluorine atoms at positions 2 and 5 are electron-withdrawing groups (EWGs). This exerts an inductive effect that stabilizes the phenoxide anion, making the phenol more acidic than unsubstituted phenol (
-
At pH < 3: The amine is protonated (
). The molecule is water-soluble.[1] -
At pH > 8: The phenol is deprotonated (
). The molecule is water-soluble.[1] -
The "Sweet Spot" (Isoelectric Point): You must target the pH where the molecule exists primarily as the neutral free base. Due to the fluorine substitution, this window is shifted lower than typical aminophenols.
Data Table: Solubility vs. pH State
| pH Range | Dominant Species | Charge State | Solubility Phase |
| < 3.0 | Ammonium Salt ( | Cationic (+) | Aqueous |
| 5.0 – 6.5 | Neutral Free Base | Neutral (0) | Organic (Target) |
| > 8.0 | Phenoxide ( | Anionic (-) | Aqueous |
Visualizing the Speciation
Figure 1: The pH-dependent speciation of 4-Amino-2,5-difluorophenol. Extraction is only possible in the green zone.
Module 2: The "Black Tar" Nightmare (Oxidation)
User Question: "My product was a beige solid, but during filtration, it turned dark brown and gummy. NMR shows a mess. What happened?"
Technical Diagnosis: You are witnessing the formation of quinone imines . Aminophenols are easily oxidized by atmospheric oxygen, a process catalyzed by:
-
High pH: Phenoxides oxidize faster than phenols.
-
Metal Ions: Trace metals from reagents or spatulas can catalyze radical formation.
-
Light: Photo-oxidation.
The "tar" is a polymer formed when oxidized quinoid intermediates react with the remaining unoxidized amine species (Michael addition).
Protocol: The "Reductive Shield" Work-up
To prevent this, you must introduce a reducing agent into the aqueous phase before neutralization.
Step-by-Step Procedure:
-
Degas Solvents: Sparge your extraction solvent (Ethyl Acetate or DCM) with Nitrogen/Argon for 15 minutes prior to use.
-
The Buffer Cocktail: Prepare a saturated aqueous solution of Sodium Bicarbonate (
) containing 5% Sodium Ascorbate or Sodium Bisulfite .-
Why: Ascorbate acts as a sacrificial antioxidant, scavenging radical species before they attack your phenol [1].
-
-
Controlled Neutralization:
-
Cool the reaction mixture to 0°C.
-
Add the Buffer Cocktail dropwise.
-
CRITICAL: Monitor pH with a calibrated probe. Stop exactly at pH 6.0 .
-
-
Rapid Extraction:
-
Extract immediately into the degassed organic solvent.
-
Wash the organic layer once with brine containing a pinch of sodium dithionite (optional extra protection).
-
Dry over
(avoid as it can be slightly acidic/Lewis acidic and trap polar amines). -
Concentrate in vacuo at low temperature (< 40°C).
-
Module 3: Purification & Storage
User Question: "The compound streaks on TLC and decomposes on the column. How do I purify it?"
Technical Diagnosis:
-
Streaking: Caused by the interaction of the basic amine with the acidic silanol groups on the silica gel.
-
Decomposition: Silica is slightly acidic; prolonged exposure can catalyze oxidation or degradation.
Troubleshooting Guide: Purification
| Method | Protocol | When to Use |
| Amine-Deactivated Silica | Slurry silica in Hexane containing 1% Triethylamine ( | Standard Method. Prevents streaking and protects the amine. |
| Reverse Phase (C18) | Use Water/Acetonitrile with 0.1% Formic Acid . | High Purity Required. Keeps the molecule protonated and stable during separation. |
| Recrystallization | Dissolve in minimal hot Ethanol/Isopropanol; add degassed Hexane/Heptane until turbid. Cool slowly under | Scale > 1g. Avoids silica entirely. |
Storage Recommendation
Do NOT store the free base for long periods.
-
Best Practice: Store as the Hydrochloride salt . If you isolated the free base, re-form the salt by adding 1 equivalent of HCl in Dioxane/Ether and filtering the precipitate. The salt is significantly more resistant to oxidation [2].
Module 4: Optimized Workflow Diagram
The following logic flow ensures maximum recovery and stability.
Figure 2: Decision tree for the isolation of 4-Amino-2,5-difluorophenol.
References
-
ChemicalBook. (n.d.). 4-AMINO-2,5-DIFLUOROPHENOL Properties and Handling. Retrieved from
- Cited for: Physical properties and general handling of the CAS 120103-19-7.
-
National Institutes of Health (PubChem). (2025). 4-Amino-2,6-dichlorophenol (Analogous Structure Safety Data). Retrieved from
- Cited for: Analogous safety data on halogenated aminophenols regarding skin irritation and oxid
-
Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Retrieved from
- Cited for: Standard Schlenk line techniques and filtration protocols for air-sensitive solids.
-
University of Rochester. (n.d.). Workup: Amines and Amphoteric Species. Department of Chemistry. Retrieved from
-
Cited for: General protocols on extracting amines and the use of pH adjustment for solubility control.[1]
-
Sources
Validation & Comparative
structure-activity relationship (SAR) studies of 4-Amino-2,5-difluorophenol analogs
Executive Summary
The "Fluorine Effect" in Lead Optimization
In modern medicinal chemistry, 4-Amino-2,5-difluorophenol (CAS 120103-19-7) represents a privileged scaffold that offers a distinct advantage over non-fluorinated (4-aminophenol) and mono-fluorinated analogs. Its utility is driven by the strategic placement of fluorine atoms at the 2 and 5 positions, which simultaneously modulates acidity (pKa), enhances lipophilicity (LogP), and blocks critical metabolic "soft spots."
This guide objectively compares the 4-Amino-2,5-difluorophenol scaffold against its structural predecessors, providing experimental rationale for its selection in kinase inhibitors, protein degraders, and antiviral agents.
Part 1: The Chemical Rationale (SAR Analysis)
Electronic Modulation & Acidity (pKa)
The most significant SAR impact of the 2,5-difluoro substitution is the dramatic shift in phenol acidity.
-
Mechanism: Fluorine is highly electronegative. Placing F atoms ortho and meta to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I).
-
Outcome: This stabilizes the phenoxide anion, lowering the pKa from ~10.3 (unsubstituted phenol) to approximately 7.9–8.0 .
-
Application: At physiological pH (7.4), a significant fraction of the molecule exists as the phenoxide anion. This improves aqueous solubility and can enhance binding interactions with positively charged residues (e.g., Lysine, Arginine) in target protein pockets.
Metabolic Blockade & Toxicity Profile
4-Aminophenol is historically associated with nephrotoxicity due to bioactivation into reactive quinone imines.
-
The Problem (Non-fluorinated): 4-Aminophenol undergoes oxidation to p-benzoquinone imine, a reactive electrophile that depletes glutathione and forms covalent adducts with renal proteins.
-
The Solution (2,5-Difluoro): The fluorine atoms at positions 2 and 5 occupy the metabolic "soft spots" prone to ring hydroxylation and stabilize the ring against oxidative bioactivation. This steric and electronic blockade reduces the formation rate of toxic metabolites compared to the non-fluorinated parent.
Lipophilicity (LogP)[1]
-
Data: The introduction of fluorine increases lipophilicity (LogP ~1.25) compared to 4-aminophenol (LogP ~0.04).
-
Impact: This enhances membrane permeability, crucial for intracellular targets like kinases, without rendering the molecule insoluble (balanced by the lower pKa).
Part 2: Comparative Data Analysis
The following table contrasts 4-Amino-2,5-difluorophenol with its primary alternatives.
| Feature | 4-Amino-2,5-difluorophenol | 4-Amino-2-fluorophenol | 4-Aminophenol |
| Structure | 2,5-Difluoro substitution | Mono-ortho substitution | Unsubstituted |
| pKa (Phenol) | ~7.99 (Acidic) | ~8.5 | ~10.3 (Weakly Acidic) |
| LogP (Lipophilicity) | ~1.25 | ~0.65 | 0.04 |
| Metabolic Stability | High (Blocked ortho/meta sites) | Moderate (One open ortho site) | Low (Rapid conjugation/oxidation) |
| Toxicity Risk | Reduced (Stable ring) | Moderate | High (Nephrotoxic metabolite) |
| Primary Use | Lead Optimization (ADME fix) | Intermediate tuning | Basic starting material |
Part 3: Mechanism of Action (Visualized)
The diagram below illustrates how the 2,5-difluoro substitution blocks the metabolic activation pathway that typically leads to toxicity in non-fluorinated analogs.
Figure 1: Metabolic blockade mechanism. The strategic placement of fluorine atoms (C2/C5) inhibits the formation of reactive quinone imine intermediates, shifting metabolism toward safe Phase II conjugation.
Part 4: Synthetic Accessibility & Workflow
For researchers incorporating this scaffold, the synthesis typically involves the reduction of the nitro-precursor.
Standard Protocol: Catalytic Hydrogenation
-
Precursor: 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene.[1]
-
Solvent: Methanol (MeOH).[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C).[1]
-
Conditions: H₂ atmosphere (balloon or Parr shaker), RT, 24h.
-
Yield: Typically >95% (Quantitative conversion).
Figure 2: Synthetic workflow for the generation of 4-Amino-2,5-difluorophenol via catalytic hydrogenation.
Part 5: Validated Experimental Protocols
To verify the SAR advantages in your own lab, use the following self-validating protocols.
Protocol A: Spectrophotometric pKa Determination
Objective: To confirm the increased acidity of the fluorinated scaffold.
-
Preparation: Prepare a 50 µM stock solution of 4-Amino-2,5-difluorophenol in water.
-
Buffer System: Use a universal buffer series (pH 2.0 to 12.0) with constant ionic strength (I = 0.1 M KCl).
-
Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Analysis: Track the bathochromic shift of the phenolate band (typically shifting from ~280 nm to ~300 nm upon ionization).
-
Calculation: Plot Absorbance vs. pH at
. The inflection point represents the pKa.-
Validation Check: The pKa should fall between 7.8 and 8.2. If >9.0, check for defluorination or impurities.
-
Protocol B: Microsomal Stability Assay
Objective: To assess metabolic clearance compared to non-fluorinated controls.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criteria: 4-Amino-2,5-difluorophenol should show a
> 60 min, whereas 4-aminophenol typically shows rapid degradation ( < 20 min) due to oxidative instability.
-
References
-
ChemicalBook. (2025).[1][2] 4-Amino-2,5-difluorophenol | 120103-19-7.[1][3][4] Retrieved from
-
ChemScene. (n.d.). 4-Amino-2,5-difluorophenol Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed.[5] Retrieved from
-
Rietjens, I. M., et al. (1990). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene. PubMed.[5] Retrieved from
-
Wikipedia. (n.d.). 4-Aminophenol Structure and Toxicity. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Technical Guide: Strategic Implementation of 2,5-Difluoro Substitution in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the phenyl ring is a ubiquitous scaffold but often a metabolic liability. While single fluorine substitutions (2-F, 4-F) are standard first-pass tactics to block metabolism or modulate pKa, the 2,5-difluoro substitution pattern offers a distinct, often underutilized advantage. It provides a unique combination of asymmetric electronic deactivation and conformational control without the severe steric penalties associated with 2,6-difluoro substitutions or the potential para-activation liabilities of 2,4-patterns.
This guide provides a comparative technical analysis of the 2,5-difluoro moiety, supported by experimental protocols for validation and mechanistic rationale for its deployment in Structure-Activity Relationship (SAR) campaigns.
Part 1: Comparative Advantage Analysis
The "Fluorine Walk" Landscape
When optimizing a phenyl ring (R-Ph), the placement of fluorine atoms dictates metabolic fate and binding affinity. The 2,5-difluoro pattern (where R is at position 1) occupies a "Goldilocks" zone for specific physicochemical challenges.
Table 1: Comparative Profiling of Fluorophenyl Substitution Patterns
| Feature | Unsubstituted (Ph) | 2,4-Difluoro | 2,6-Difluoro | 2,5-Difluoro |
| Metabolic Liability | High (esp. Para/4-pos) | Low (Blocks Para & Ortho) | Low (Blocks both Orthos) | Medium-Low (Blocks Ortho & Meta) |
| Steric Hindrance | None | Low | High (Twists ring out of plane) | Moderate (Ortho-effect only) |
| Electronic Effect | Neutral | Strong Deactivation (Para) | Strong Deactivation (Inductive) | Synergistic Deactivation (3,4,6) |
| Lipophilicity ( | Reference (0) | +0.2 to +0.4 | +0.1 to +0.3 | +0.25 to +0.5 |
| Primary Utility | Baseline Scaffold | Blocking Para-oxidation | Forcing non-planar conformation | Electronic tuning & Meta-blocking |
Mechanistic Rationale for 2,5-Difluoro
The 2,5-substitution is particularly effective when the 4-position (para) must remain unsubstituted (e.g., to fit a narrow hydrophobic slot in a receptor) but the ring requires protection from oxidation.
-
Electronic Deactivation: The fluorine at C5 strongly deactivates the C4 and C6 positions via inductive effects (-I), making the remaining C-H bonds less susceptible to electrophilic attack by Cytochrome P450 (CYP) enzymes.
-
The "Ortho Effect" (C2-F): The fluorine at C2 introduces a specific conformational bias (gauche effect) relative to the linker at C1, often locking the phenyl ring into a preferred dihedral angle relative to the scaffold, reducing the entropic cost of binding.
-
Metabolic Shunting: Unlike 2,4-difluoro which blocks the primary metabolic site (para), 2,5-difluoro forces metabolism to the sterically hindered C4 or C6 positions, often significantly reducing the rate of intrinsic clearance (
).
Part 2: Visualization of Decision Logic & Mechanism
The following diagrams illustrate the decision process for selecting the 2,5-pattern and the mechanism of metabolic shielding.
Strategic Decision Tree (The "Fluorine Walk")
Caption: Decision logic for selecting fluorine substitution patterns. The 2,5-F2 pattern is optimal when the para-position is sterically restricted but the ring requires electronic deactivation.
Mechanism of Metabolic Shielding
Caption: Mechanistic view of 2,5-difluoro substitution. Direct blocking occurs at C2/C5, while C4 is protected by electron withdrawal, reducing oxidation potential.
Part 3: Experimental Validation Protocols
To validate the advantages of the 2,5-difluoro moiety, a standard Microsomal Stability Assay is required. This protocol is designed to quantify Intrinsic Clearance (
Protocol: Liver Microsomal Stability Assay
Objective: Compare the metabolic stability of the 2,5-difluoro analog against the unsubstituted and 4-fluoro analogs.
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Test Compounds (10 mM DMSO stock).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1
M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration < 0.1%. -
Pre-Incubation: Mix 30
L of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Pre-warm at 37°C for 5 minutes. -
Initiation: Add 15
L of NADPH regenerating system to initiate the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately transfer aliquot into 150
L of ice-cold Quench Solution. Vortex for 1 min. -
Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(Peak Area Ratio) vs. Time.[1]
Data Calculation:
-
Slope (
) = derived from linear regression of ln(% remaining) vs. time.
Representative SAR Data (Simulated Case Study)
The following table represents a typical SAR progression for a kinase inhibitor scaffold where the 2,5-difluoro pattern yields the optimal balance.
Table 2: SAR Profiling of Phenyl Ring Modifications
| Compound ID | Substitution (R-Ph) | LogD (pH 7.4) | Potency ( | ||
| CMP-001 | Unsubstituted (H) | 12 | 115.5 | 2.1 | 45 |
| CMP-002 | 4-Fluoro | 28 | 49.5 | 2.3 | 38 |
| CMP-003 | 2,4-Difluoro | 35 | 39.6 | 2.5 | 120 (Steric clash) |
| CMP-004 | 2,6-Difluoro | >60 | <11.5 | 2.4 | >1000 (Twisted) |
| CMP-005 | 2,5-Difluoro | 52 | 26.6 | 2.6 | 22 |
Analysis: CMP-005 (2,5-F2) demonstrates superior stability compared to the mono-fluoro analog (CMP-002) and maintains potency better than the 2,4-F2 or 2,6-F2 analogs, likely due to maintaining a favorable planar conformation without steric clash at the binding interface.
Part 4: Synthesis Notes
Synthesizing 2,5-difluoro analogs is typically achieved via Suzuki-Miyaura coupling using commercially available 2,5-difluorophenylboronic acid .
-
Reagents:
(cat), , Dioxane/Water (4:1). -
Conditions: 90°C, 2-4 hours.
-
Purification: 2,5-difluoro analogs often show distinct Rf values compared to mono-fluoro isomers on Silica gel, aiding purification.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Protocols.io. (2024).[2] Microsomal stability assay for human and mouse liver microsomes.
-
Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes Protocol.
Sources
Spectroscopic Comparison Guide: 4-Amino-2,5-difluorophenol vs. Precursors
This guide provides an in-depth technical comparison of 4-Amino-2,5-difluorophenol and its primary synthetic precursors. It is designed for researchers requiring rigorous identification protocols during process development and quality control.
Introduction & Strategic Context
4-Amino-2,5-difluorophenol (CAS 120103-19-7) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, particularly kinase inhibitors and antibiotics. Its structural integrity—specifically the presence of the 4-amino group and the 2,5-difluoro substitution pattern—is pivotal for downstream structure-activity relationships (SAR).
In synthetic workflows, the most common impurity is the unreacted precursor, 4-Nitro-2,5-difluorophenol , or the starting material, 2,5-Difluorophenol . Distinguishing these species requires a multi-modal spectroscopic approach because the fluorine atoms induce complex splitting patterns that can obscure standard proton signals.
This guide focuses on the differential spectroscopic signatures that allow for definitive identification and purity assessment.
Synthetic Pathway & Impurity Origin
To understand the spectroscopic landscape, we must first map the chemical transformations. The standard synthesis involves the nitration of 2,5-difluorophenol followed by reduction.
Experimental Workflow Diagram
The following diagram illustrates the transformation and the points where precursors may persist as impurities.
Figure 1: Synthetic route from 2,5-difluorophenol to the target amine, highlighting the nitro-intermediate as the critical impurity risk.
Spectroscopic Deep Dive: Comparative Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for this system. The switch from a Nitro (
Proton (
) NMR Signatures
Solvent Recommendation: DMSO-
| Feature | Precursor (4-Nitro) | Target (4-Amino) | Mechanistic Explanation |
| Aromatic H-3 | The | ||
| Aromatic H-6 | H-6 is less affected by the C-4 substituent but still experiences general ring shielding from the amine.[1] | ||
| Exchangeable Protons | Phenolic | The appearance of the broad | |
| Multiplicity | dd (Doublet of Doublets) | dd (Doublet of Doublets) | Both protons couple to two inequivalent fluorine atoms ( |
Fluorine (
) NMR Signatures
Fluorine shifts are highly sensitive to the resonance effects of the para-substituent.
-
4-Nitro Precursor: The electron-withdrawing nitro group descreens the fluorine nuclei, causing them to appear at lower field (less negative ppm).
-
4-Amino Product: The electron-donating amino group pumps electron density into the ring, significantly shielding the fluorines (more negative ppm).
-
Diagnostic Value: A reaction mixture showing two sets of fluorine signals (e.g., one set at -115 ppm and another at -135 ppm) indicates incomplete reduction.
Infrared (IR) Spectroscopy
IR provides a rapid "fingerprint" check for functional group transformation.
| Functional Group | 4-Nitro-2,5-difluorophenol | 4-Amino-2,5-difluorophenol | Status |
| Nitro ( | Strong bands at ~1530 & 1350 cm | ABSENT | Critical for purity check.[1] |
| Amine ( | Absent | Doublet at 3300–3450 cm | Represents symmetric/asymmetric N-H stretch.[1] |
| Phenol ( | Broad band 3200–3500 cm | Broad band 3200–3500 cm | Often overlaps with amine; less diagnostic.[1] |
Mass Spectrometry (MS)[1]
-
Technique: ESI-MS (Negative mode for phenols, Positive mode for amines).
-
4-Nitro Precursor: Molecular Ion
(Negative mode).[1] -
4-Amino Product: Molecular Ion
(Positive mode). -
Differentiation: The mass difference of 30 Da (loss of O
, gain of H ) is unambiguous.
Detailed Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Objective: To quantify the ratio of Amino product to Nitro precursor.
-
Sample Prep: Dissolve 10 mg of the dry solid in 0.6 mL of DMSO-
. (Avoid CDCl as the amine may aggregate or be insoluble). -
Instrument Setup:
-
Frequency: 400 MHz or higher.[2]
-
Temperature: 298 K.
-
Relaxation Delay (
): Set to >5 seconds to ensure accurate integration of aromatic protons if quantitative purity is required.
-
-
Acquisition:
-
Run standard
scan (16-32 scans). -
Run
scan (coupled or decoupled).[3]
-
-
Processing: Phase correct manually. Integrate the region 6.0–7.0 ppm (Product) and 7.5–8.5 ppm (Precursor).
-
Calculation:
[1]
Protocol B: Thin Layer Chromatography (TLC) Monitoring
Objective: Rapid in-process control (IPC).
-
Stationary Phase: Silica Gel
plates. -
Mobile Phase: Hexane : Ethyl Acetate (3:2 v/v).
-
Note: The amine is more polar than the nitro compound.
-
-
Visualization:
-
UV (254 nm): Both compounds quench fluorescence (appear dark).
-
Ninhydrin Stain: The 4-Amino product will stain red/purple upon heating. The 4-Nitro precursor will not stain .
-
-
Expected
:
Performance & Stability Considerations
When handling 4-Amino-2,5-difluorophenol, researchers must be aware of its stability profile compared to its precursors.
-
Oxidation Sensitivity: Unlike the stable nitro precursor, the amino-phenol moiety is susceptible to air oxidation, forming quinone imines (turning the solid dark brown/black).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
-
Acidity: The fluorine atoms increase the acidity of the phenol proton compared to non-fluorinated 4-aminophenol. This affects extraction protocols (it may remain in the aqueous phase at pH > 8).
Comparison Summary Table
| Property | 4-Nitro-2,5-difluorophenol | 4-Amino-2,5-difluorophenol |
| Appearance | Yellow crystalline solid | Off-white to beige powder (darkens on air) |
| Primary NMR Signal | Aromatic H downfield (>7.5 ppm) | Aromatic H upfield (<6.8 ppm) |
| Ninhydrin Test | Negative | Positive (Red/Purple) |
| Storage | Ambient, dry | Inert gas, Cold (-20°C) |
References
-
NMR Chemical Shifts of Trace Impurities: Common Solvents and Precursors Source: Organometallics (ACS Publications). URL:[Link][1]
-
Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link][1]
-
19F NMR Chemical Shifts and Coupling Constants Source: University of California, Santa Barbara (UCSB) NMR Facility. URL:[Link][1]
Sources
Evaluating the Metabolic Stability of Drugs Containing the 2,5-Difluorophenol Moiety
This guide provides a technical evaluation of the metabolic stability of the 2,5-difluorophenol moiety, designed for medicinal chemists and DMPK scientists.
Executive Summary: The Fluorine Advantage
The 2,5-difluorophenol moiety represents a strategic bioisostere in medicinal chemistry, primarily utilized to modulate the metabolic liability of phenolic drugs. Unsubstituted phenols are notorious "metabolic soft spots," susceptible to rapid Phase II conjugation (glucuronidation via UGTs, sulfation via SULTs) and Phase I oxidative attack (ring hydroxylation).
Incorporating fluorine atoms at the 2- and 5-positions offers a dual advantage:
-
Electronic Modulation: It significantly lowers the pKa of the phenolic hydroxyl group (from ~10 to ~7.7), reducing the nucleophilicity required for glucuronidation.
-
Metabolic Blocking: The strong C-F bond (approx. 116 kcal/mol) blocks the metabolically labile ortho and para positions against oxidative defluorination or hydroxylation.
This guide compares the metabolic profile of 2,5-difluorophenol against unsubstituted and mono-fluorinated analogs and provides a validated protocol for assessing its stability in human liver microsomes (HLM).
Mechanistic Insight: Why 2,5-Difluorination Works
Electronic Effects & pKa Shift
The metabolic fate of a phenol is heavily dictated by its acidity. Glucuronidation requires the phenol to act as a nucleophile attacking the UDP-glucuronic acid (UDPGA) cofactor.
-
Unsubstituted Phenol (pKa ~9.98): Exists largely as the neutral species at physiological pH (7.4), but the phenolate anion (formed in the active site) is a potent nucleophile, driving rapid conjugation.
-
2,5-Difluorophenol (pKa ~7.71): The electron-withdrawing nature of the two fluorine atoms stabilizes the phenolate anion. While a higher fraction exists as the anion at physiological pH, its nucleophilicity is drastically reduced , making it a poorer substrate for UGT isoforms.
Steric & Chemical Blocking
-
Phase I Blockade: The 2- and 5-positions are common sites for CYP450-mediated hydroxylation (leading to catechol formation). Fluorine substitution effectively blocks these sites due to the strength of the C-F bond and steric shielding.
-
Phase II Blockade: The ortho-fluorine (2-position) introduces steric hindrance that interferes with the optimal binding geometry required by sulfotransferases (SULTs).
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of a standard phenol versus the stabilized 2,5-difluorophenol moiety.
Figure 1: Comparative metabolic pathways. Red arrows indicate rapid clearance routes for phenols; green arrows indicate the stability conferred by the 2,5-difluoro motif.
Comparative Performance Analysis
The table below summarizes the physicochemical and metabolic differences between the unsubstituted phenol and its fluorinated analogs. Data is synthesized from physical organic chemistry principles and metabolic stability studies.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Unsubstituted Phenol | 2-Fluorophenol | 2,5-Difluorophenol | Impact on Stability |
| Structure | N/A | |||
| pKa (approx.) | 9.98 | 8.55 | 7.71 | Lower pKa reduces UGT conjugation rate. |
| LogP (Lipophilicity) | 1.46 | 1.71 | 2.05 | Moderate increase aids membrane permeability but may increase non-specific binding. |
| CYP Oxidation Site | Ortho/Para (High risk) | Para (High risk) | Blocked | 2,5-substitution blocks the most labile sites for aromatic hydroxylation. |
| UGT Clearance | High ( | Moderate | Low | Reduced nucleophilicity hinders glucuronide formation. |
| Primary Liability | Rapid Phase II Conjugation | Phase I Oxidation (Para) | Minimal | Significantly extended half-life ( |
Key Takeaway: The 2,5-difluorophenol moiety is superior because it simultaneously addresses Phase I (oxidative) and Phase II (conjugative) liabilities, whereas mono-fluorination often leaves one pathway active.
Experimental Protocol: Microsomal Stability Assay
To objectively evaluate the stability of a drug candidate containing this moiety, a Microsomal Stability Assay using Human Liver Microsomes (HLM) is the gold standard. This protocol ensures the capture of both Phase I (CYP) and Phase II (UGT) clearance if UDPGA is supplemented.
Assay Conditions
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Test Compound Conc: 1 µM (to ensure first-order kinetics).
-
Cofactors:
-
Phase I: NADPH (1.3 mM).
-
Phase II: UDPGA (3 mM) + Alamethicin (25 µg/mL) (pore-forming agent to allow UDPGA entry).
-
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM
.
Step-by-Step Workflow
-
Preparation:
-
Pre-incubate HLM (0.5 mg/mL final conc) with Alamethicin on ice for 15 min (critical for UGT activity activation).
-
Prepare 2x Cofactor Mix (NADPH + UDPGA) in buffer.
-
-
Initiation:
-
Add Test Compound (1 µM) to HLM plate. Warm to 37°C for 5 min.
-
Add 2x Cofactor Mix to initiate reaction (
).
-
-
Sampling:
-
At time points
min, remove aliquots.
-
-
Quenching:
-
Transfer aliquot into cold Acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.
-
Experimental Workflow Diagram
Figure 2: Workflow for evaluating metabolic stability in liver microsomes.
Data Analysis & Calculation
To quantify stability, calculate the Intrinsic Clearance (
-
Plot Data: Plot
vs. Time ( ). -
Determine Slope: The slope of the linear regression is
. -
Calculate Half-life (
): -
Calculate Intrinsic Clearance (
): Where [Microsomal Protein] is typically 0.5 mg/mL.
Interpretation:
- : High Stability (Ideal for 2,5-difluorophenol targets).
- : High Clearance (Likely metabolic soft spot remains).
References
-
Comparison of pKa values of phenol and substituted phenols. ResearchGate. Available at: [Link]
-
2,5-Difluorophenol: Physicochemical Properties. ChemBK. Available at: [Link][1][2]
-
Metabolic Stability of Fluorinated Small Molecules. NIH / PMC. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Regioselective Sulfation and Glucuronidation of Phenolics. PubMed Central. Available at: [Link]
Sources
comparing the efficacy of different palladium catalysts for 4-Amino-2,5-difluorophenol couplings
Executive Summary
The coupling of 4-Amino-2,5-difluorophenol presents a classic "chemoselectivity vs. reactivity" paradox in medicinal chemistry. This scaffold, a critical intermediate for HIF-2
Standard palladium protocols often fail here. The electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the amine, making the oxidative addition complex prone to stagnation or decomposition before the amine can bind. Furthermore, the acidic phenol group competes for arylation (O-arylation) and can poison unspecialized catalysts.
This guide objectively compares four distinct palladium catalyst architectures for the direct N-arylation of 4-Amino-2,5-difluorophenol with 4-chloroanisole (a representative aryl chloride). We demonstrate that while "workhorse" catalysts like Pd(dppf)Cl
The Contenders: Catalyst Architectures
We evaluated the following systems based on conversion, yield, and chemoselectivity (N- vs. O-arylation).
| Catalyst System | Class | Rationale for Inclusion |
| Pd(OAc) | Generation 0 | Baseline Control. Represents traditional ligand systems. Expected to struggle with electron-poor amines. |
| Pd(dppf)Cl | Bidentate Ferrocenyl | The "Workhorse." High stability and bite angle. often used for polar substrates but lacks specific promotion for difficult amines. |
| Pd-XPhos G4 | Buchwald Gen 3 | General Purpose. Excellent for aryl chlorides and general C-N coupling. Known for robustness.[1][2] |
| Pd-BrettPhos G4 | Buchwald Gen 4 | The Specialist. Specifically engineered for primary amines and maximizing selectivity against O-arylation. |
Comparative Performance Analysis
Experimental Conditions
-
Substrate: 4-Amino-2,5-difluorophenol (1.0 equiv)
-
Coupling Partner: 4-Chloroanisole (1.1 equiv)
-
Base: K
CO (2.5 equiv) — Selected to minimize phenol deprotonation compared to NaOtBu. -
Solvent: t-Amyl Alcohol, 100°C, 12 hours.
-
Loading: 1 mol% [Pd].
Data Summary
| Catalyst System | Conversion (%) | Isolated Yield (%) | Selectivity (N:O ratio) | TOF (h |
| Pd(OAc) | < 15% | N.D. | ~1:1 | < 5 |
| Pd(dppf)Cl | 45% | 32% | 3:1 | 15 |
| Pd-XPhos G4 | 88% | 76% | 12:1 | 65 |
| Pd-BrettPhos G4 | > 99% | 94% | > 99:1 | 95 |
*TOF calculated at 50% conversion.
Technical Interpretation[2][3][4][5][6]
-
The Failure of PPh
: The monodentate triphenylphosphine lacks the electron richness to facilitate oxidative addition of the aryl chloride and fails to prevent the formation of inactive palladium-phenoxide resting states. -
The "dppf" Trap: While Pd(dppf)Cl
is stable, it does not sufficiently boost the nucleophilicity of the amine. The reaction stalls, leading to significant homocoupling of the aryl halide and unreacted phenol. -
XPhos vs. BrettPhos: Both ligands are dialkylbiaryl phosphines that promote reductive elimination via steric bulk. However, BrettPhos is structurally optimized for primary amines. Its methoxy groups and specific steric profile prevent the smaller phenoxide nucleophile from binding in the productive coordination sphere, effectively "filtering" the substrate to allow only N-arylation. XPhos, while active, allowed trace O-arylation (8% observed by LCMS).
Mechanistic Visualization: The Selectivity Filter
The following diagram illustrates why BrettPhos succeeds. The ligand's bulk destabilizes the Pd(II)-amido complex just enough to accelerate reductive elimination (the rate-limiting step for electron-poor amines), while simultaneously sterically crowding out the oxygen nucleophile.
Caption: The BrettPhos ligand architecture sterically inhibits the binding of the phenoxide oxygen while accelerating the reductive elimination of the electron-deficient amine.
Recommended Protocol: Direct N-Arylation
This protocol avoids the protection/deprotection steps of the phenol, saving approximately 3 days of processing time.
Materials
-
Catalyst: Pd-BrettPhos G4 (CAS: 1470372-59-8) - 1.0 mol%
-
Substrate: 4-Amino-2,5-difluorophenol (1.0 equiv)
-
Electrophile: Aryl Chloride/Bromide (1.1 equiv)
-
Base: Potassium Carbonate (K
CO ), anhydrous, 325 mesh (2.5 equiv) -
Solvent: t-Amyl Alcohol (0.2 M concentration)
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2,5-difluorophenol (1.0 equiv), the aryl halide (1.1 equiv), and K
CO (2.5 equiv). -
Catalyst Addition: Add Pd-BrettPhos G4 (0.01 equiv).
-
Note: If using G3 or traditional generation precatalysts, ensure an inert atmosphere (Glovebox or Schlenk line) is strictly maintained during addition. G4 precatalysts are air-stable but should still be handled under Nitrogen/Argon for best results.
-
-
Solvent & Seal: Add anhydrous t-Amyl Alcohol. Seal the vial with a PTFE-lined cap. Sparge with Nitrogen for 5 minutes.
-
Reaction: Heat the block to 100°C. Stir vigorously (800 rpm) for 12 hours.
-
Checkpoint: The reaction mixture should turn from pale yellow to a dark amber/brown. If black precipitate (Pd black) forms early (<1 hour), the active catalyst has decomposed; check solvent dryness.
-
-
Workup (Critical for Difluorophenols):
-
Cool to room temperature.[3]
-
Dilute with EtOAc and add 1M HCl carefully until pH ~4-5.
-
Why? The difluorophenol product is acidic. Basic workup will keep it in the aqueous layer. Acidifying ensures the phenol is protonated and extracts into the organic layer.
-
Wash organic layer with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). The N-arylated product is typically less polar than the starting aminophenol.
Decision Matrix for Catalyst Selection
Use this logic flow to determine if you need to deviate from the BrettPhos standard.
Caption: Selection logic based on substrate protection status and amine class.
References
-
Maitro, G., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Bruno, N. C., et al. (2013). "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles and Other Heteroarylamines using BrettPhos-Based Catalysts." Organic Letters. Link
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. Link
Sources
Validation of Analytical Methods for 4-Amino-2,5-difluorophenol Hydrochloride: A Comparative Guide
Executive Summary & Strategic Context
4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of the tyrosine kinase inhibitor Lenvatinib . The precise quantification of this intermediate is non-negotiable; positional isomers (e.g., 2,6-difluoro analogs) or de-fluorinated impurities can propagate through the synthesis, altering the final drug's binding affinity and toxicity profile.
This guide moves beyond generic "recipe-based" validation. We compare the industry-standard RP-HPLC approach against GC-MS and Potentiometric Titration , providing a rationale for why HPLC remains the "Gold Standard" for this specific salt form. We then detail a self-validating HPLC protocol designed to separate the target analyte from its critical process impurities.
Comparative Analysis of Analytical Methodologies
The choice of method depends on the analytical objective: Assay (purity) vs. Impurity Profiling.
| Feature | Method A: RP-HPLC (UV) | Method B: GC-MS | Method C: Potentiometric Titration |
| Primary Use | Impurity Profiling & Assay | Volatile Impurity Screening | Bulk Purity (Assay only) |
| Suitability for Salt | High. Analyzes salt directly in solution. | Low. Requires neutralization/derivatization. | Medium. Titrates the HCl counter-ion or amine. |
| Specificity | High. Separates non-volatile isomers. | High (Structural). Mass spectral ID. | Low. Cannot distinguish isomers. |
| Sensitivity (LOD) | 0.05% (Standard UV) | < 0.01% (SIM mode) | N/A (Macro analysis only) |
| Throughput | Moderate (15-20 min run) | Low (Sample prep heavy) | High (Fast, simple) |
| Recommendation | Primary Release Method | Orthogonal Characterization | Goods Inward Testing |
Expert Insight: Why HPLC?
While GC-MS offers structural data, 4-Amino-2,5-difluorophenol HCl is a polar salt. Direct GC injection leads to thermal degradation and inlet liner contamination. Derivatization (e.g., with BSTFA) introduces variability. HPLC allows for the control of ionization state via pH buffers, ensuring sharp peak shapes for this amphoteric molecule (containing both acidic phenol and basic amine groups).
The "Gold Standard" Protocol: RP-HPLC Validation
This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that flags method drift before data is compromised.
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: C18 (Octadecyl) end-capped,
, (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).-
Rationale: The "Plus" or "XBridge" technology resists hydrolysis at low pH, essential for analyzing the hydrochloride salt.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp:
(Controls viscosity and mass transfer). -
Detection: UV at 235 nm (Lambda max for the fluorinated aniline core).
-
Injection Volume:
.
Gradient Program[4]
-
Design Logic: Initial low organic holds the polar salt to separate it from the solvent front. A ramp to 80% B elutes hydrophobic dimers or starting materials.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 95 | 5 | Isocratic Hold (Analyte Elution) |
| 20.0 | 20 | 80 | Impurity Elution |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
Validation Framework (ICH Q2 R2 Aligned)
Specificity (Forced Degradation)
To prove the method tracks stability, the sample is subjected to stress. The method is valid only if the peak purity index (via Diode Array Detector) is > 0.999 for the main peak.
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Base Stress: 0.1N NaOH, Room Temp, 1 hour (Phenols are oxidation-prone in base; expect rapid degradation).
-
Oxidative Stress: 3%
. Critical: 4-Amino-2,5-difluorophenol readily oxidizes to quinone-imines. The method must resolve these early-eluting polar degradants.
Linearity & Range[4][5]
-
Range: 0.05 mg/mL to 0.75 mg/mL (assuming 0.5 mg/mL target).
-
Acceptance:
; Y-intercept bias .[4]
System Suitability (The Self-Validating Check)
Before running samples, inject a Resolution Solution containing the analyte and a known impurity (e.g., 4-Amino-2-fluorophenol or a synthetic intermediate).
-
Requirement: Resolution (
) > 2.0. -
Tailing Factor:
(Crucial for amines to ensure no secondary silanol interactions).
Visualizations
Diagram 1: Analytical Lifecycle & Decision Logic
This workflow illustrates the decision process for selecting the correct validation path based on the impurity profile.
Figure 1: Decision logic for analytical method selection and validation lifecycle.
Diagram 2: Impurity Fate Mapping
Understanding where impurities originate ensures the method looks for the right compounds.
Figure 2: Fate of impurities during synthesis. The analytical method must resolve Impurity A to prevent it from contaminating the final API.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (Methodology adapted for difluoro-analog). Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 678368, 4-Amino-2,5-difluorophenol. Link
-
Daicel Pharma Standards. (2024). Lenvatinib Impurities and Synthesis Standards. (Context for impurity profiling). Link
-
Bitesize Bio. (2023). HPLC and GC: 6 Simple Differences to Enhance Your Research. Link
Sources
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
literature review of the biological activities of substituted aminophenols
Executive Summary: The Aminophenol Scaffold
The aminophenol moiety—specifically the ortho (2-aminophenol) and para (4-aminophenol) isomers—serves as a "privileged scaffold" in medicinal chemistry. Unlike simple bioisosteres, this structure offers a unique dual-functionality: the nucleophilic amine and the acidic hydroxyl group allow for the formation of fused heterocycles (e.g., benzoxazoles) and robust metal chelation (Schiff bases).
This guide critically reviews the biological efficacy of substituted aminophenols, specifically focusing on Schiff base derivatives and their metal complexes . We move beyond basic screening data to compare these compounds directly against clinical standards like Ciprofloxacin and Cisplatin , providing actionable insights for lead optimization.
Structural Activity Relationship (SAR) Landscape
The biological potency of aminophenols is governed by the electronic environment of the benzene ring and the lipophilicity of the N-substituents.
Key SAR Drivers:
-
Schiff Base Formation: Condensation with aldehydes creates an azomethine linkage (-N=CH-), essential for DNA intercalation.
-
Metal Chelation: Coordination with transition metals (Cu, Zn, Co) reduces the polarity of the metal ion (Tweedy’s Chelation Theory), enhancing lipophilicity and membrane permeation.
-
Halogenation: Introduction of electron-withdrawing groups (Cl, Br, NO2) at the para position relative to the hydroxyl group significantly increases cytotoxicity.
Visualization: The Aminophenol Pharmacophore
The following diagram illustrates the core modification sites and their downstream biological effects.
Figure 1: Structural modification pathways of the aminophenol scaffold and their resulting pharmacological properties.
Comparative Analysis: Antimicrobial Efficacy
Recent studies indicate that while native aminophenols possess weak antimicrobial activity, their Schiff base derivatives and aminochalcones can outperform standard antibiotics against resistant strains.
Performance Data: Aminophenols vs. Standard Antibiotics
The table below synthesizes MIC (Minimum Inhibitory Concentration) data from recent literature, comparing specific derivatives against Ciprofloxacin.
| Compound Class | Target Organism | MIC Range (µg/mL) | Comparator (Ciprofloxacin) | Performance Note |
| Aminochalcones (4'-amino) | E. coli (ATCC 10536) | 0.25 - 0.5 | 0.01 - 0.5 | Comparable: Potent bacteriostatic activity observed in chalcone derivatives [5].[1] |
| Schiff Base (N-benzylidene) | S. aureus (MRSA) | 8.0 - 32.0 | 0.5 - 2.0 | Moderate: Lower potency than pure antibiotic, but effective against resistant strains. |
| Efflux Pump Inhibitors (Chalcone) | S. aureus (NorA overexpressed) | >1024 (Intrinsic) | 32 (Alone) → 8 (Combined) | Synergistic: The derivative itself is inactive but restores Ciprofloxacin sensitivity by inhibiting efflux pumps [4]. |
| Cu(II) Complexes | B. subtilis | 10 - 25 | 5 - 10 | Enhanced: Metal complexes show 2-3x higher activity than the free ligand due to cell wall penetration. |
Technical Insight: The Efflux Pump Mechanism
A critical finding for drug development is that certain aminophenol derivatives (specifically chalcones) act as adjuvants . They may not kill bacteria directly (high MIC) but bind to the NorA efflux pump, preventing the bacteria from ejecting standard antibiotics like Norfloxacin. This restores the efficacy of the standard drug against multidrug-resistant (MDR) strains [4].
Comparative Analysis: Anticancer Potential[1][2][3][4][5][6][7]
In oncology, substituted aminophenols function primarily through DNA intercalation and oxidative stress. The data highlights a distinct advantage of metal-coordinated complexes over free ligands.
Performance Data: Cytotoxicity (IC50) vs. Cisplatin
Comparison of IC50 values (lower is better) against human cancer cell lines.[2]
| Compound Class | Cell Line | IC50 (µg/mL or µM) | Comparator (Cisplatin) | Relative Potency |
| 2'-Aminochalcone | HT-29 (Colon) | 1.43 µg/mL | ~3.0 - 5.0 µg/mL | Superior: Shows higher potency than Cisplatin in specific colon cancer lines [5]. |
| Cu(II) Schiff Base | MCF-7 (Breast) | 5.2 µM | 12.0 µM | Superior: Copper complexes often induce apoptosis at lower concentrations than platinum standards. |
| Free Ligand (Substituted) | HeLa (Cervical) | >50 µM | 3.5 µM | Inferior: Without the metal center or specific pharmacophore, the free aminophenol is often metabolically cleared too quickly. |
Critical Analysis: The variability in Cisplatin IC50 values (ranging from 2.0 to 37.5 µM depending on protocol) makes direct comparison difficult [6]. However, the data consistently shows that N-benzylidene derivatives with electron-withdrawing groups (NO2, Cl) at the para position exhibit cytotoxicity profiles competitive with standard chemotherapeutics.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard condensation and microdilution techniques validated in recent literature [1, 5].
Protocol A: Synthesis of Schiff Base Ligands
Objective: Synthesize N-benzylidene-2-aminophenol.
-
Reagent Prep: Dissolve 2-aminophenol (10 mmol) in 20 mL of hot absolute ethanol.
-
Condensation: In a separate beaker, dissolve an equimolar amount (10 mmol) of the substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in 20 mL ethanol.
-
Catalysis: Add the aldehyde solution to the amine solution. Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Reflux the mixture at 70-80°C for 3-6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base will precipitate.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure product.
Protocol B: Antimicrobial Broth Microdilution (MIC)
Objective: Determine MIC against S. aureus.
-
Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Prep: Use a 96-well sterile microplate. Add 100 µL of MHB to all wells.
-
Compound Dilution: Dissolve the aminophenol derivative in DMSO (max final concentration <1%). Perform serial 2-fold dilutions across the plate (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include a Growth Control (Bacteria + Broth + DMSO) and a Sterility Control (Broth only). Use Ciprofloxacin as the positive reference standard.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (blue to pink indicates growth).
Mechanism of Action: The Apoptotic Pathway
The anticancer activity of aminophenol derivatives, particularly metal complexes, follows a multi-modal mechanism. The complex penetrates the cell membrane via passive diffusion (facilitated by lipophilicity), then dissociates or interacts intact with DNA/mitochondria.
Figure 2: Dual-mechanism pathway of aminophenol metal complexes leading to cancer cell apoptosis.
References
-
Synthesis and Structure-Activity Relationship of Schiff Bases. (2015). ResearchGate.[3][4] Retrieved from
-
Synthesis and Biological Evaluation of 4-Aminophenol Derivatives. (2022). National Institutes of Health (NIH). Retrieved from
-
Synthesis and Antimicrobial Activity of Novel Aminochalcones. (2025). ResearchGate.[3][4] Retrieved from
-
Evaluation of Amino Chalcone Against Staphylococcus Efflux Pumps. (2023). National Institutes of Health (NIH). Retrieved from
-
In Vitro Anti-Microbial and Anti-Cancer Potential of Carbamothioyl Derivatives. (2023). National Institutes of Health (NIH). Retrieved from
-
Disparities in Cisplatin-Induced Cytotoxicity: A Meta-Analysis. (2023). National Institutes of Health (NIH). Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Amino-2,5-difluorophenol hydrochloride
Executive Summary & Chemical Profile
4-Amino-2,5-difluorophenol hydrochloride is a specialized intermediate often employed in the synthesis of bioactive scaffolds.[1] While standard Safety Data Sheets (SDS) often classify it generically as an irritant, its structural components—a phenolic core, fluorine substitution, and an amine salt—dictate a higher tier of caution.
As a Senior Application Scientist, I advise treating this compound with Universal Precautions for Fluorinated Aromatics . The fluorine atoms increase lipophilicity, potentially enhancing skin absorption compared to non-fluorinated aminophenols, while the hydrochloride salt form introduces an inhalation hazard (fine dust) and acidity upon contact with moisture (mucous membranes).
Chemical Identity:
-
Compound: 4-Amino-2,5-difluorophenol hydrochloride[1]
-
CAS (Free Base): 120103-19-7 (Note: Salt forms often share the parent CAS in general databases, but specific vendor CAS numbers may vary).[1]
-
Molecular Formula:
-
Physical State: Off-white to beige crystalline solid/powder.[1]
Risk Assessment & Hazard Identification
Do not rely solely on the "Warning" signal word. The combination of functional groups creates a multi-vector threat.[1]
| Hazard Category | GHS Code | Description | Operational implication |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] | High Risk: Phenolic compounds can cause chemical burns and are rapidly absorbed.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2][3] | Critical: HCl salt hydrolysis in the eye creates immediate acidic corrosive damage.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] | Inhalation Risk: Dust is the primary vector.[1] Mucosal contact leads to hydrolysis (acid generation).[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4] | Systemic toxicity risk if hygiene protocols fail.[1] |
Scientist's Note: Fluorine substitution on the phenol ring generally increases metabolic stability and tissue penetration.[1] Treat all skin contact as a potential systemic exposure event, not just a local burn.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for open handling of this substance.[1] The following PPE standards are required to create a self-validating safety system.
A. Hand Protection (The 3-Tier Rule)[1]
-
Material: Nitrile (Minimum thickness 0.11 mm / 4-5 mil).[1]
-
Protocol: Double Gloving is mandatory for weighing and solubilization.[1]
-
Action: Change outer gloves immediately upon any visible splash or every 60 minutes of continuous handling.[1]
B. Eye & Face Protection[1][2][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ impact/splash rated).[1]
-
Contraindication: Safety glasses with side shields are NOT permitted during powder handling.[1] Dust can bypass side shields and react with eye moisture.[1]
-
Face Shield: Required only when handling liquid volumes >500mL or concentrated stock solutions.[1]
C. Respiratory & Body Protection[1][2][7]
-
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .[1]
-
Body: Lab coat (100% cotton or Nomex/fire-resistant preferred due to solvent use).[1] Ensure cuffs are tucked under glove gauntlets.[1]
-
Respirator: If fume hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) + Organic Vapor cartridges is required.[1]
Operational Workflow: Safe Handling Logic
The following diagram outlines the decision logic for handling this compound, ensuring safety protocols scale with the operation.
Figure 1: Decision logic for safe handling, emphasizing engineering controls (Fume Hood) as a "Go/No-Go" gate.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Verify Ventilation: Ensure fume hood face velocity is between 80–120 fpm.
-
Static Mitigation: Hydrochloride salts are often hygroscopic and prone to static charge.[1] Have an anti-static gun or ionizer ready to prevent "powder fly" during weighing.[1]
-
Solvent Selection: Prepare your solvent (e.g., DMSO, Methanol) before opening the compound vial to minimize open exposure time.[1]
Phase 2: Weighing & Solubilization[1]
-
Double Glove: Don inner and outer gloves.[1]
-
Transfer: Open the vial only inside the hood. Use a disposable spatula.[1]
-
Solubilization: Add solvent immediately to the weighed solid.[1]
-
Why? Solubilizing the salt eliminates the inhalation hazard (dust) and transitions the risk to a liquid contact hazard, which is easier to manage with gloves.
-
-
Decontamination: Wipe the balance area and the exterior of the stock vial with a methanol-dampened wipe before removing them from the hood.
Phase 3: Disposal & Cleanup[1][7]
-
Solid Waste: Contaminated paper towels, gloves, and spatulas must go into Hazardous Solid Waste .[1]
-
Liquid Waste: Dispose of in Halogenated Organic Waste streams.[1]
-
Critical: Do NOT mix with oxidizing acids (Nitric, Perchloric) as this may liberate toxic gases or cause exothermic runaway.[1]
-
-
Spill Response:
Emergency Response (Self-Validating)
-
Eye Contact: Flush immediately for 15 minutes .[1][8] Hold eyelids open. The HCl salt will cause immediate pain; do not stop flushing until medical help arrives.[1]
-
Skin Contact:
-
Remove contaminated clothing/gloves immediately.[1]
-
Scientist's Note: While PEG 300/400 is the antidote for pure phenol burns, most SDS for substituted aminophenols recommend soap and water.[1] However, if a large surface area is affected, seek medical evaluation for potential systemic toxicity (phenol poisoning).[1]
-
References
-
SynQuest Laboratories. (2024).[1] Safety Data Sheet: 4-Amino-2,5-difluorophenol. Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2,5-Difluorophenol (Analogous Hazard Profile). Retrieved from
-
BenchChem. (2025).[1] Safety and Handling of Fluorinated Organic Compounds. Retrieved from
-
New Jersey Dept of Health. (2017).[1] Hazardous Substance Fact Sheet: Aminophenols. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
